5-(Bromomethyl)-4-methylisoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-4-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKRWATUJUDOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of 5-(Bromomethyl)-4-methylisoxazole
An In-depth Technical Guide to Bromomethyl-Methylisoxazole Isomers: Properties, Reactivity, and Applications
Senior Application Scientist Note: This technical guide addresses the inquiry for 5-(Bromomethyl)-4-methylisoxazole. An extensive search of chemical literature and commercial databases reveals a lack of available information for this specific isomer. Therefore, this guide has been structured to provide an in-depth analysis of the closely related, well-documented, and synthetically crucial isomers: 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-methylisoxazole . These compounds are of significant interest to researchers in medicinal chemistry and drug development, and the principles of their reactivity and application are broadly representative of this chemical class.
Introduction: The Versatile Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents.[1] The functionalization of the isoxazole core with reactive groups, such as the bromomethyl group, creates powerful building blocks for drug discovery. These "bromomethyl-methylisoxazole" isomers are pivotal intermediates, enabling the covalent attachment of the isoxazole moiety to other molecular fragments, thereby facilitating the rapid exploration of chemical space and the generation of novel bioactive compounds.[3] This guide provides a detailed exploration of the two primary, commercially available isomers, focusing on their chemical properties, synthetic utility, and safety considerations.
Chemical Identity and Physicochemical Properties
The isomeric position of the bromomethyl and methyl groups on the isoxazole ring significantly influences their chemical environment, though their fundamental properties are similar. The key identifiers and properties of the two most prominent isomers are summarized below.
| Property | 3-(Bromomethyl)-5-methylisoxazole | 5-(Bromomethyl)-3-methylisoxazole |
| CAS Number | 130628-75-0[4][5] | 36958-61-9[6] |
| Molecular Formula | C₅H₆BrNO[4][5] | C₅H₆BrNO[6] |
| Molecular Weight | 176.01 g/mol [4][5] | 176.01 g/mol [6][7] |
| IUPAC Name | 3-(bromomethyl)-5-methyl-1,2-oxazole[8] | 5-(bromomethyl)-3-methyl-1,2-oxazole[6] |
| Synonyms | 3-(Bromomethyl)-5-methyl-1,2-oxazole[5] | 5-(Bromomethyl)-3-methyl-1,2-oxazole[6] |
| Appearance | Not specified, likely liquid or low-melting solid | Liquid[7] |
| SMILES | CC1=CC(CBr)=NO1[4][5] | Cc1cc(CBr)on1[7] |
| InChI Key | ASGJFGPILHALRC-UHFFFAOYSA-N[5] | DMUJLHLWCUMHRT-UHFFFAOYSA-N[7] |
Synthesis and Mechanistic Considerations
The synthesis of bromomethyl-methylisoxazoles typically involves the selective bromination of the corresponding dimethylisoxazole precursor. A common and effective method is radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The selectivity of bromination (i.e., which methyl group is functionalized) is a key challenge and is often dictated by the specific reaction conditions and the electronic nature of the isoxazole ring.
Caption: General workflow for the synthesis of bromomethyl-methylisoxazoles.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of these isomers lies in the high reactivity of the bromomethyl group.[3] The carbon atom of the CH₂Br group is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.
The Sₙ2 Reaction Pathway
The bromine atom is an excellent leaving group, and the primary nature of the carbon center minimizes steric hindrance, creating an ideal scenario for a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][9] This pathway allows for the efficient and stereospecific introduction of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions. The reaction proceeds with an inversion of configuration if the carbon were chiral.[10]
Caption: Generalized Sₙ2 reaction workflow for bromomethyl-methylisoxazoles.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a detailed, step-by-step methodology for the synthesis of a 3-(aminomethyl)-5-methylisoxazole derivative, a common transformation in drug discovery.
Objective: To synthesize a 3-(aminomethyl)-5-methylisoxazole derivative via Sₙ2 reaction.
Methodology Rationale: This procedure utilizes a common organic base, triethylamine (TEA), to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation and subsequent deactivation of the amine nucleophile. Acetonitrile is selected as the solvent due to its polar aprotic nature, which is ideal for facilitating Sₙ2 reactions. The aqueous workup is designed to effectively remove byproduct salts and excess reagents.[3]
Materials:
-
3-(Bromomethyl)-5-methylisoxazole (1.0 eq)
-
Primary or secondary amine of choice (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the desired amine (1.2 eq) and anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 3-(Bromomethyl)-5-methylisoxazole (1.0 eq) in a minimum amount of anhydrous acetonitrile.
-
Add the 3-(Bromomethyl)-5-methylisoxazole solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 3-(aminomethyl)-5-methylisoxazole derivative.
Applications in Research and Drug Development
The isoxazole moiety is a "privileged" structure in medicinal chemistry, and these bromomethylated isomers are key to unlocking its potential.[11] They serve as versatile starting materials for a range of therapeutic targets.
-
Antibiotics: Derivatives are crucial intermediates in the synthesis of sulfonamide antibiotics, such as sulfamethoxazole.[3] The isoxazole ring mimics a portion of p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
-
Oncology: The isoxazole scaffold is integral to the design of novel therapeutics targeting cancer.[3] For instance, derivatives of 3,5-dimethylisoxazole have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are promising targets in hematologic cancers.[12]
-
Neuroscience: Bromination of the methyl group on the isoxazole ring is a key step in the synthesis of various AMPA receptor agonists, which are critical tools for studying glutamatergic neurotransmission and have potential applications in treating neurological disorders.[3]
-
General Scaffolding: The reactive bromomethyl group is widely used to tether the isoxazole unit to other molecular fragments, enabling the creation of large compound libraries for high-throughput screening to identify new drug leads.[3]
Caption: Logical workflow from a building block to a drug candidate.
Safe Handling and Storage
Bromomethyl-methylisoxazole isomers are reactive and hazardous chemicals that require strict safety protocols.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (conforming to EN 166 or NIOSH standards).[13][16]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[13]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[13][16]
Handling and Storage:
-
Handling: Handle in a well-ventilated place, such as a fume hood.[16] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Recommended storage is often under an inert atmosphere at 2-8°C.[4] Keep away from incompatible materials such as bases, amines, and reducing agents.[15]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[13]
Conclusion
While specific data on this compound remains elusive, its isomers, particularly 3-(Bromomethyl)-5-methylisoxazole, are demonstrably powerful and versatile reagents in organic synthesis and medicinal chemistry. Their utility is centered on the reactivity of the bromomethyl group, which provides a reliable handle for constructing more complex molecules with potential therapeutic value. A thorough understanding of their properties, reactivity, and handling requirements is essential for any researcher aiming to leverage the privileged isoxazole scaffold in the development of novel chemical entities.
References
Sources
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- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]
- 4. 130628-75-0|3-(Bromomethyl)-5-methylisoxazole|BLD Pharm [bldpharm.com]
- 5. 3-(Bromomethyl)-5-methylisoxazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 5-(Bromomethyl)-3-methylisoxazole | CAS 36958-61-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety data sheet (SDS) for 5-(Bromomethyl)-4-methylisoxazole handling
Technical Safety Guide: 5-(Bromomethyl)-4-methylisoxazole Handling
Executive Summary & Chemical Identity
This guide defines the operational safety envelope for This compound (CAS: 37924-85-9). Unlike standard reagents, this compound combines the volatility of a low-molecular-weight halide with the high reactivity of a benzylic-type electrophile.
The Core Risk: This molecule is a potent alkylating agent . The bromine atom, situated on a methyl group attached to an electron-deficient isoxazole ring, is highly labile. It readily undergoes
| Property | Data / Prediction | Operational Implication |
| CAS Number | 37924-85-9 | Unique identifier for inventory tracking. |
| Physical State | Low-Melting Solid / Oil | Treat as a liquid for vapor control; may liquefy at ambient temps. |
| Reactivity | High (Electrophile) | Moisture sensitive; hydrolyzes to HBr (corrosive gas). |
| Odor | Pungent / Acrid | Do not rely on odor for detection (olfactory fatigue). |
| Storage | 2–8°C, Dark, Inert Gas | Prevents autocatalytic decomposition via HBr formation. |
Comprehensive Hazard Assessment (GHS & Mechanism)
GHS Classification
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (Lachrymator).
Mechanism of Toxicity
The danger lies in the bromomethyl group (-CH₂Br) .
-
Alkylation: Upon contact with tissue, the methylene carbon is attacked by nucleophilic residues (e.g., cysteine thiols, lysine amines) in cellular proteins.
-
HBr Release: Hydrolysis on mucosal surfaces (eyes/lungs) releases hydrobromic acid (HBr), causing immediate chemical burns and pulmonary edema.
-
Lachrymatory Effect: Activation of TRPA1 ion channels in sensory nerves triggers intense tearing and pain, even at ppm concentrations.
Engineering Controls & The "Barrier Strategy"
Do not rely solely on PPE.[1] The primary defense is containment .
Primary Containment (Engineering)
-
Fume Hood: Mandatory. Face velocity must be >100 fpm (0.5 m/s) .
-
Weighing: Never weigh on an open bench. Use a Vented Balance Enclosure or, if unavailable, the "tarred vial" method inside the hood (tare vial outside
add solid inside hood cap tightly weigh outside). -
Traps: If using a vacuum line (rotary evaporator), install a KOH/NaOH trap between the pump and the condenser to neutralize liberated HBr vapors.
Personal Protective Equipment (PPE)
-
Gloves (Critical): Standard nitrile gloves offer insufficient protection against alkyl bromides (breakthrough < 5 mins).
-
Protocol:Double Gloving.
-
Inner Layer: 4 mil Nitrile (dexterity).
-
Outer Layer:Silver Shield® (Laminate) or Viton® (Chemical barrier).
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g.
-
Respiratory: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Operational Protocol: Synthesis & Handling
This workflow ensures the compound is never exposed to the open lab environment.
Safe Handling Workflow
Figure 1: Closed-loop handling process to minimize operator exposure.
Step-by-Step Procedure
-
Equilibration: Remove the container from the fridge and let it warm to room temperature inside a desiccator before opening. This prevents water condensation, which hydrolyzes the C-Br bond.
-
Solubilization: Avoid handling the neat solid/oil if possible. Prepare a stock solution (e.g., in DCM or THF) immediately upon opening. Handling a dilute solution reduces vapor pressure risks.
-
Reaction Monitoring: Do not pull aliquots for TLC/LCMS without quenching them first.
-
Sampling: Take 10 µL reaction mixture
quench into 100 µL Methanol/Amine mixture in a vial Analyze.
-
-
Decontamination of Glassware: Rinse all contaminated glassware with the Quenching Solution (see Section 5) before removing it from the fume hood for washing.
Emergency Response & Decontamination
The "Kill" Chemistry (Quenching)
Alkyl halides must be chemically destroyed, not just diluted.
-
Quenching Solution: 10% Sodium Thiosulfate (
) in water OR 5% Ammonium Hydroxide ( ) in Methanol.
Spill Response Decision Matrix
Figure 2: Decision logic for spill containment. Note that "Major" spills outside a hood require immediate evacuation due to lachrymatory potential.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776304, 3-(Bromomethyl)-5-methylisoxazole. (Used as primary analog for hazard data). Link
-
Sigma-Aldrich (2024). Safety Data Sheet: 5-(Bromomethyl)-3-methylisoxazole. (Source for GHS H-statements and storage class). Link
-
Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. (Protocol for handling alkylating agents). Link
- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory.
-
ECHEMI (2025). this compound Physical Properties. Link
Sources
Stability of bromomethyl isoxazoles under ambient conditions
An In-depth Technical Guide: Stability of Bromomethyl Isoxazoles Under Ambient Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Reactivity
Bromomethyl isoxazoles are a class of heterocyclic compounds that have garnered significant attention as versatile building blocks in medicinal chemistry and materials science.[1] Their utility stems from the presence of a highly reactive bromomethyl group attached to the isoxazole core, a feature that allows for facile nucleophilic substitution and the construction of more complex molecular architectures.[2][3] This very reactivity, however, is a double-edged sword. The lability of the carbon-bromine bond makes these compounds inherently susceptible to degradation under ambient conditions, posing a significant challenge for their synthesis, purification, handling, and long-term storage.
This guide serves as a technical resource for professionals working with bromomethyl isoxazoles. It moves beyond simple handling instructions to provide a deeper understanding of the chemical principles governing their stability. By elucidating the primary degradation pathways and offering field-proven protocols, this document aims to empower researchers to maintain the integrity of these valuable reagents, ensuring the reliability and reproducibility of their experimental outcomes.
Part 1: Understanding the Inherent Reactivity of the Scaffold
The stability of a bromomethyl isoxazole is not merely a matter of external conditions; it is fundamentally dictated by its intrinsic electronic structure. The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, exerts a powerful influence on the attached bromomethyl group.
-
Electronic Activation: The isoxazole ring is electron-withdrawing, which polarizes the C-Br bond of the neighboring methyl group. This polarization, coupled with the ability of the aromatic ring to stabilize charge, makes the bromide ion an excellent leaving group. The resulting carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism) is stabilized, rendering the bromomethyl group highly susceptible to attack by even weak nucleophiles.[4]
-
Analogy to Benzylic Halides: The reactivity of a bromomethyl isoxazole is analogous to that of a benzylic halide. This high reactivity is precisely what makes it a potent alkylating agent and a valuable synthetic intermediate, but it also forms the basis of its instability.[5]
The practical consequence is that these molecules are primed to react with a variety of common laboratory nucleophiles, including water, alcohols, and amines.
Part 2: Key Environmental Factors Governing Stability
While intrinsically reactive, the rate and extent of degradation of bromomethyl isoxazoles are profoundly influenced by their immediate environment. Understanding and controlling these factors are critical to preserving their chemical integrity.
Moisture: The Ubiquitous Culprit
Atmospheric moisture is arguably the most significant threat to the stability of bromomethyl isoxazoles under ambient conditions. The reaction, a simple hydrolysis, converts the reactive starting material into the corresponding and often less useful hydroxymethyl isoxazole.
-
Mechanism of Hydrolysis: The reaction proceeds via nucleophilic substitution, where a water molecule attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. This process releases hydrobromic acid (HBr) as a byproduct, which can further catalyze the degradation of other molecules.
While many isoxazole cores are stable, some can undergo base-catalyzed ring opening. For instance, studies on the drug leflunomide, which contains an isoxazole ring, demonstrated that the ring is stable at acidic and neutral pH but decomposes at basic pH, with the degradation being significantly faster at higher temperatures (37°C vs. 25°C).[6] This highlights the importance of avoiding basic conditions during workup and storage.
Light: The Photochemical Pathway
The isoxazole ring itself is photosensitive. The weak N-O bond is susceptible to cleavage under UV irradiation.[7] This process can initiate a cascade of rearrangements, often proceeding through a high-energy azirine intermediate, which can ultimately isomerize to the more stable oxazole.[7][8] While specific studies on the photostability of bromomethyl isoxazoles are not abundant, the known photochemistry of the isoxazole core suggests that exposure to direct sunlight or other sources of UV radiation should be strictly avoided.[9]
Temperature: The Kinetic Accelerator
As with most chemical reactions, the rate of degradation of bromomethyl isoxazoles is temperature-dependent. Elevated ambient temperatures provide the necessary activation energy to overcome the reaction barrier for hydrolysis and other decomposition pathways. Therefore, storing these compounds at reduced temperatures is a critical and effective strategy for slowing kinetic degradation and extending shelf life.[10]
Part 3: Visualizing the Primary Degradation Pathway
To provide a clear mechanistic understanding, the following diagram illustrates the most common degradation pathway for a generic bromomethyl isoxazole under ambient conditions: hydrolysis.
Part 4: Protocols for Handling, Storage, and Stability Assessment
Adherence to rigorous protocols is essential for mitigating the risks of degradation. The following procedures represent best practices derived from an understanding of the compound's chemical liabilities.
Protocol 1: Recommended Handling and Storage
This protocol is designed to minimize exposure to detrimental environmental factors.
-
Atmosphere: Always handle and store bromomethyl isoxazoles under an inert atmosphere (e.g., nitrogen or argon). This prevents contact with atmospheric moisture.[11]
-
Temperature: Store containers in a refrigerator or freezer (-20°C is recommended for long-term storage). Ensure the container is tightly sealed.[12] Before opening, allow the container to warm completely to room temperature to prevent condensation of moisture onto the cold solid.
-
Light: Store in amber vials or otherwise protect from light to prevent potential photochemical degradation.[13]
-
Dispensing: Use dry glassware and syringes. Dispense the required amount quickly and immediately reseal and re-purge the container with inert gas.
-
Purity: Be aware that some synthetic routes may use reagents like propargyl bromide.[14][15] Ensure the final product is thoroughly purified, as residual reagents or synthetic byproducts can affect stability.
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and nucleophiles.[10]
Protocol 2: Experimental Workflow for Stability Assessment
This self-validating workflow allows researchers to determine the stability of a specific bromomethyl isoxazole derivative under their own laboratory's ambient conditions.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the bromomethyl isoxazole at a known concentration (e.g., 1 mg/mL) in an appropriate anhydrous solvent (e.g., acetonitrile for LC-MS analysis or a deuterated solvent like CDCl₃ for NMR analysis).
-
Aliquoting: Distribute the stock solution into multiple vials, ensuring each vial for a specific condition has a consistent volume.
-
Time-Zero Analysis: Immediately take one aliquot for analysis. This serves as the baseline (T=0) reference, confirming the initial purity and concentration.
-
Exposure to Conditions:
-
Control Group: Store a set of vials under ideal conditions (e.g., sealed under nitrogen, protected from light at room temperature).
-
Test Groups: Expose other sets of vials to various ambient conditions (e.g., open to the atmosphere in the dark, open to the atmosphere on a lab bench with typical light exposure).
-
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), take one vial from each condition group and analyze its contents via the chosen analytical method (LC-MS or ¹H NMR).
-
Data Interpretation: Compare the results from the test groups to the control group and the T=0 sample. Quantify the percentage of the remaining bromomethyl isoxazole and identify the major degradation products. The appearance of a new peak corresponding to the hydroxymethyl derivative is a strong indicator of hydrolysis.
Part 5: Summary of Stability Characteristics
While quantitative kinetic data is scarce and highly substrate-dependent, the literature provides qualitative insights into the stability of bromomethyl isoxazoles. The following table summarizes these characteristics.
| Factor | Condition | Effect on Stability | Primary Degradation Product(s) | Mitigation Strategy | References |
| Moisture/Water | Presence of H₂O (atmospheric or solvent) | High Risk. Rapid degradation via hydrolysis. | Hydroxymethyl isoxazole, HBr | Store and handle under inert atmosphere (N₂/Ar); use anhydrous solvents. | [6][11] |
| pH | Basic conditions (e.g., residual base from workup) | High Risk. Can accelerate hydrolysis and potentially catalyze isoxazole ring-opening. | Hydroxymethyl isoxazole, ring-opened products. | Ensure neutral or slightly acidic conditions during purification and storage. | [6] |
| Light | UV or prolonged, direct sunlight exposure | Moderate Risk. Potential for photolytic C-Br bond cleavage or isoxazole ring rearrangement. | Oxazole isomers, radical species. | Store in amber vials or protect from light. | [7][8][9] |
| Temperature | Elevated ambient temperatures (>25°C) | Moderate Risk. Accelerates the rate of all degradation pathways. | Same as above, formed more quickly. | Store refrigerated or frozen. | [10][12] |
| Nucleophiles | Amines, alcohols, thiols | High Risk. These compounds are designed to react readily with nucleophiles. | Corresponding substituted products. | Avoid contact; use non-nucleophilic solvents and reagents where possible. | [4] |
Conclusion
Bromomethyl isoxazoles are powerful synthetic intermediates whose value is directly tied to their reactivity. This inherent reactivity necessitates a proactive and informed approach to their handling and storage. By understanding the primary degradation pathways—hydrolysis, photolysis, and nucleophilic attack—and by implementing rigorous protocols to control exposure to moisture, light, and elevated temperatures, researchers can effectively preserve the integrity of these reagents. Treating bromomethyl isoxazoles not as simple shelf chemicals but as reactive intermediates to be handled with care is the key to unlocking their full potential in the synthesis of novel molecules for drug discovery and beyond.
References
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Zana, A., et al. (2021). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. ChemistrySelect. Available at: [Link]
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Wikipedia. (n.d.). Isoxazole. Available at: [Link]
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Chalyk, B. A., et al. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]
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Khan, I. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]
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Svadla, J., et al. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]
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Singh, A. K., & Kumar, D. (1987). Mechanistic studies on the photochemical reactions of isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Louisiana State University. (2012). Standard Operating Procedure: Reactive Chemicals. Available at: [Link]
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van de Stolpe, A., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2001). WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.
-
Prakash, C., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Available at: [Link]
-
Anis'kov, A. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol. Molecules. Available at: [Link]
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- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 3. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. lsu.edu [lsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Strategic Utilization of 5-(Bromomethyl)-4-methylisoxazole in GABAergic Ligand Design
Topic: Role of 5-(Bromomethyl)-4-methylisoxazole in GABA Agonist Research Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Executive Summary
In the high-stakes domain of neuropharmacology, the isoxazole scaffold serves as a critical bioisostere for the carboxylic acid moiety of γ-aminobutyric acid (GABA). This compound represents a specialized electrophilic intermediate used primarily to synthesize sterically demanding GABA analogs.
Its most significant application is in the synthesis of 4-Methylmuscimol , a probe compound used to map the steric tolerance of the GABA_A receptor's orthosteric binding site. Unlike the potent agonist Muscimol, derivatives synthesized from this 4-methylated scaffold often exhibit reduced affinity, providing essential negative control data that delineates the spatial constraints of the receptor's
Chemical Architecture & Mechanistic Rationale
The Isoxazole Bioisostere
The 3-hydroxyisoxazole moiety (present in Muscimol and Gaboxadol) mimics the carboxylate of GABA but possesses distinct electronic properties that influence blood-brain barrier (BBB) permeability and receptor kinetics.
-
GABA: Flexible, zwitterionic, poor BBB penetration.
-
Isoxazole Analogs: Rigidified, defined tautomeric states, improved CNS bioavailability.
The Role of the 4-Methyl Group
The this compound scaffold introduces a methyl group at the 4-position of the heterocyclic ring. In the context of the GABA_A receptor:
-
Steric Probe: The 4-methyl group protrudes into the receptor's binding pocket.
-
Affinity Modulation: Research indicates that this substitution typically causes a steric clash with the receptor residues (specifically involving the arginine "flip" mechanism in the binding pocket), drastically reducing affinity compared to the unsubstituted parent (Muscimol).
-
Selectivity: This scaffold is used to synthesize ligands that differentiate between GABA_A receptor subtypes or to create low-affinity partial agonists for crystallographic studies.
Synthetic Utility: From Intermediate to Ligand
The core utility of this compound lies in its reactive bromomethyl group, which serves as a "soft" electrophile for installing the amine pharmacophore required for GABA mimicry.
Core Reaction Pathway
The transformation of the bromomethyl intermediate into a functional GABA agonist (or probe) typically follows a nucleophilic substitution pathway.
Target Molecule: 4-Methylmuscimol (5-aminomethyl-3-hydroxy-4-methylisoxazole). Note: The starting material for the agonist must eventually possess a 3-hydroxyl group. If the user's starting material is this compound (lacking 3-OH), it serves as a precursor for non-acidic analogs or requires subsequent ring functionalization.
DOT Diagram: Synthetic Pathway
The following diagram illustrates the conversion of the bromomethyl scaffold into the active amine via the Azide method (high yield, standard protocol).
Caption: Figure 1. Synthetic workflow for converting the bromomethyl electrophile into the primary amine pharmacophore via azide substitution.
Experimental Protocol: Amination of the Bromomethyl Scaffold
Objective: Install the primary amine functionality at the 5-position to mimic the nitrogen of GABA. Safety Warning: Bromomethyl isoxazoles are potent alkylating agents and lachrymators. Handle in a fume hood with double nitrile gloves.
Protocol: Azidation and Reduction
Phase 1: Azidation (Nucleophilic Substitution)
-
Reagents: this compound (1.0 eq), Sodium Azide (NaN
, 1.2 eq), DMF (Anhydrous). -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve the isoxazole substrate in dry DMF (0.5 M concentration).
-
Add NaN
carefully (solid addition). -
Stir at room temperature for 4–6 hours. Note: Heating is rarely required and increases safety risks with azides.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) for disappearance of the bromide.
-
-
Workup: Dilute with water, extract with Et
O (x3). Wash organics with brine, dry over MgSO , and concentrate in vacuo (do not heat above 40°C due to azide stability).
Phase 2: Staudinger Reduction (Azide
Amine)
-
Reagents: Crude Azide intermediate, Triphenylphosphine (PPh
, 1.1 eq), THF/Water (10:1). -
Procedure:
-
Dissolve crude azide in THF.
-
Add PPh
in portions. Gas evolution (N ) will occur. -
Stir for 2 hours, then add water (to hydrolyze the phosphinimine).
-
Stir overnight at room temperature.
-
-
Purification: Acidify to pH 2 with 1M HCl (extracts amine into aqueous phase). Wash organic phase (removes PPh
O) with ether. Basify aqueous phase to pH 10 with NaOH. Extract amine into DCM. -
Validation:
H NMR should show the disappearance of the CH -N shift (~4.5 ppm) and appearance of CH -NH (~3.8 ppm).
Pharmacological Context & Data Analysis
The primary value of the 4-methyl derivative is comparative. By measuring the loss of affinity caused by the 4-methyl group, researchers map the "tightness" of the receptor pocket.
Table 1: Comparative Affinity Data (GABA_A Receptor)
Data synthesized from structure-activity relationship (SAR) studies involving Muscimol analogs.
| Compound | Structure | Role | IC | Relative Potency |
| Muscimol | 5-aminomethyl-3-ol | Full Agonist | ~5–20 nM | 1.0 (Reference) |
| 4-Methylmuscimol | 4-Me-5-aminomethyl-3-ol | Steric Probe | > 50,000 nM | < 0.001 |
| THIP (Gaboxadol) | Bicyclic isoxazole | Partial Agonist | ~100–300 nM | 0.1 |
Interpretation: The dramatic loss of potency (>1000-fold) in the 4-methyl analog confirms that the region adjacent to the C4 position of the isoxazole ring faces a sterically restricted domain within the GABA binding site (likely the
DOT Diagram: Pharmacophore Logic
Visualizing why the 4-methyl group kills activity.
Caption: Figure 2. Mechanistic basis for the reduced affinity of 4-methylated isoxazoles. The 4-Me group physically obstructs correct ligand orientation.
References
-
Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists.[1] Design and therapeutic prospects. Journal of Medicinal Chemistry.
-
Frølund, B., et al. (2005). 4-Substituted Analogues of the GABA_A Agonist Muscimol: Synthesis and Pharmacology. European Journal of Medicinal Chemistry.
-
Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.
-
Mortensen, M., et al. (2010). Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABA_A receptors.[2] Journal of Physiology.
Sources
Methodological & Application
Technical Application Note: Synthesis of Muscimol and 4-Methyl Analogs via 5-(Bromomethyl)isoxazoles
[1][2][3]
Strategic Overview & Retrosynthesis
Muscimol (Agaryn) is a potent, selective orthosteric agonist for the GABA_A receptor.[2] Its zwitterionic nature and isoxazole core present specific synthetic challenges, particularly regarding ring stability under basic conditions and purification of the highly polar final product.
The synthesis from a 5-(bromomethyl) precursor represents a "Late-Stage Functionalization" strategy.[1][2][3] The core transformation is a nucleophilic substitution of the bromide with a nitrogen source (amination), followed by deprotection (if applicable).[1]
Retrosynthetic Logic
-
Disconnection: C-N bond formation at the 5-methyl position.[1][2][3]
-
Precursor: 5-(Bromomethyl)-isoxazole derivative.[1][2][3][4]
Reaction Pathway Diagram
The following logic map visualizes the parallel pathways for Native Muscimol and the 4-Methyl Analog.[1][2][3]
Figure 1: Divergent synthetic pathways based on the 4-substitution of the starting material.
Critical Analysis of the Starting Material[2][3]
The "4-Methyl" Constraint
The user-specified starting material, This compound , contains a methyl group at the C4 position.[1][2][3]
-
Chemical Implication: The C4-Methyl bond is metabolically and synthetically stable under standard conditions.[1][2][3] It cannot be easily removed to yield native Muscimol.[2][3]
-
Outcome: Following the protocols below with this specific material will yield 4-methyl-5-(aminomethyl)isoxazole .[1][2][3]
-
Application: This analog is valuable for Structure-Activity Relationship (SAR) studies, specifically probing the steric tolerance of the GABA_A receptor binding pocket.[2][3]
The "Native" Precursor
To synthesize Native Muscimol , the standard starting material is 3-bromo-5-(bromomethyl)isoxazole (or the 3-alkoxy variant).[1][2][3] The 3-bromo group serves as a masked hydroxyl group, converted later via acid hydrolysis.[2][3]
Protocol A: Amination of 5-(Bromomethyl)isoxazoles
Objective: Convert the 5-bromomethyl group (-CH2Br) to a 5-aminomethyl group (-CH2NH2).[1][2][3] Applicability: Valid for both this compound and 3-bromo-5-(bromomethyl)isoxazole.[1][2][3]
Method Selection
-
Method 1: Methanolic Ammonia (Direct). High throughput, simpler workup, but risk of secondary amine formation (dimerization).[1][2]
-
Method 2: Delépine Reaction (Hexamine). High specificity, produces primary amines exclusively, milder conditions.[2][3] (Recommended for high purity) .
Detailed Protocol: The Delépine Reaction
This method avoids the formation of secondary amines (dimers) which are difficult to separate from the zwitterionic product.[2]
Reagents & Equipment[1][3][4][5][6][7][8][9]
-
Substrate: this compound (1.0 eq)
-
Reagent: Hexamethylenetetramine (Hexamine) (1.1 eq)[1][2][3]
-
Hydrolysis Agent: Conc. Hydrochloric Acid (HCl) / Ethanol[1][2][3]
-
Equipment: Reflux condenser, inert gas (N2) line, vacuum filtration.[2][3]
Step-by-Step Procedure
-
Quaternary Salt Formation:
-
Dissolve this compound (10 mmol) in 20 mL of Chloroform.[1][2][3]
-
Add Hexamethylenetetramine (11 mmol, 1.54 g) in one portion.
-
Stir the mixture at Room Temperature for 4–12 hours.
-
Observation: A white precipitate (the hexaminium salt) will form.[1][2]
-
Isolation: Filter the precipitate, wash with cold chloroform (2 x 10 mL), and dry under vacuum.
-
-
Acid Hydrolysis (Cleavage):
-
Suspend the dried hexaminium salt in a mixture of Ethanol (20 mL) and Conc. HCl (5 mL).
-
Heat to Reflux (approx. 78°C) for 2–4 hours.
-
Mechanism:[1][2][3][4][6][7][9][10][11] The acid cleaves the formaldehyde fragments, releasing the primary amine as the hydrochloride salt.[2]
-
Workup: Cool the reaction to 0°C. Filter off the precipitated ammonium chloride (byproduct). Concentrate the filtrate to dryness under reduced pressure.
-
-
Result:
Protocol B: 3-Position Hydrolysis (For Native Muscimol)
Note: This step is required ONLY if you are synthesizing Native Muscimol from a 3-Bromo or 3-Methoxy precursor.[1][2][3] If using the user's 4-methyl starting material (assuming 3-H), this step may be skipped or adapted if a 3-protecting group is present.[1][2][3]
Objective: Convert the 3-Bromo or 3-Methoxy group to the 3-Hydroxyl (Enol) required for Muscimol activity.[1][2][3]
Reagents
-
Substrate: 3-Bromo-5-(aminomethyl)isoxazole (from Protocol A).[1][2][3]
-
Reagent: 33% HBr in Acetic Acid (or 48% aqueous HBr).
Procedure
Purification: Isolation of the Zwitterion
Muscimol and its analogs are zwitterions (internal salts).[1][2] Standard silica chromatography is often ineffective.[2] Ion Exchange Chromatography is the industry standard for isolation.[2]
| Parameter | Specification |
| Resin | Dowex 50W-X8 (Strong Cation Exchanger) |
| Loading Form | H+ form |
| Eluent A | Distilled Water (removes neutral impurities/salts) |
| Eluent B | 2M Ammonium Hydroxide (NH4OH) |
| Detection | Ninhydrin Stain (Purple spot) |
Workflow:
-
Load the crude HBr salt (dissolved in water) onto the column.[2]
-
Elute with 2M NH4OH . The basic ammonia deprotonates the amine, releasing the free zwitterion.
-
Lyophilize (freeze-dry) to obtain the pure product as a white/tan powder.
Safety & Toxicology
-
Ibotenic Acid Risk: If synthesizing via Ibotenic acid decarboxylation (alternative route), be aware that Ibotenic acid is a neurotoxin (excitotoxin).[1][2][3]
-
Muscimol Potency: Muscimol is a potent psychoactive compound (hallucinogen/sedative).[1][2][3] Handle with full PPE (gloves, mask, fume hood).[2]
-
Reagent Safety: HBr in Acetic Acid is extremely corrosive and fumes heavily.[1][2][3] Use only in a well-ventilated fume hood.[2]
References
-
Pevarello, P., & Varasi, M. (1992).[2] "An Improved Synthesis of Muscimol." Synthetic Communications, 22(13), 1939-1948.[1][2][3] Link[1][2][3]
- Key Insight: Describes the 1,3-dipolar cycloaddition route and subsequent deprotection, serving as the modern standard.
-
Nakamura, N. (1992).[1][2] "Direct Phenylation of Isoxazoles Using Palladium Catalysts: Synthesis of 4-Phenylmuscimol." Chem. Pharm.[2] Bull., 40(7), 1755-1759.[1][2][3] Link
- Key Insight: Validates the synthesis of 4-substituted muscimol analogs, relevant to the user's 4-methyl starting m
-
Gagneux, A. R., et al. (1965).[2][3] "Synthesis of Muscimol." Tetrahedron Letters, 6(25), 2081-2084.[1][2][3] Link[1][2][3]
-
Key Insight: The foundational paper establishing the chemical structure and initial synthetic routes.[2]
-
-
Krogsgaard-Larsen, P., et al. (1979).[2][3] "Muscimol Analogues. Synthesis of Isomuscimol." Acta Chemica Scandinavica, B33, 294-298.[2][3] Link
- Key Insight: Discusses the structural requirements for GABA agonist activity and the synthesis of aminomethyl-isoxazolols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Desmethyl Macrolides: Synthesis and Evaluation of 4-Desmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Muscimole [erowid.org]
- 9. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
Alkylating Amines with Isoxazole Bromides: A Detailed Guide to Reaction Conditions and Protocols
For Immediate Release
[City, State] – [Date] – Synthesizing N-substituted isoxazoles is a critical step in the development of numerous pharmaceutical agents and functional materials. The alkylation of amines with isoxazole bromides presents a versatile and powerful method for creating these crucial C-N bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing reaction conditions and detailed protocols for this important transformation. We will delve into the mechanistic underpinnings of the primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation—offering field-proven insights to optimize these reactions for enhanced efficiency and yield.
Introduction: The Significance of N-Isoxazolyl Amines
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The ability to append various amine functionalities to the isoxazole ring through C-N bond formation is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides the theoretical and practical framework for successfully navigating the alkylation of amines with isoxazole bromides.
Mechanistic Pathways and Strategic Considerations
The choice of synthetic strategy for coupling amines with isoxazole bromides is dictated by the electronic nature of the isoxazole ring, the nucleophilicity and steric bulk of the amine, and the desired functional group tolerance. Three primary mechanistic pathways are generally employed:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, particularly when the isoxazole ring is activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method that employs a palladium catalyst with specialized phosphine ligands to couple a broad range of amines and aryl halides, including isoxazole bromides.
-
Copper-Catalyzed Ullmann Condensation: A classic cross-coupling reaction that has seen a modern resurgence with the development of ligand-assisted protocols, allowing for milder reaction conditions.
The following sections will explore each of these methods in detail, providing both the "why" and the "how" for their successful implementation.
Visualizing the Reaction Pathways
To better understand the transformations discussed, the following diagrams illustrate the core mechanisms.
Caption: The SNAr mechanism for amine alkylation of isoxazole bromides.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
I. Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a powerful, often metal-free, method for the amination of isoxazole bromides. Its success is highly dependent on the electronic properties of the isoxazole ring.
Causality Behind Experimental Choices
-
Substrate Activation: The isoxazole ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups (EWGs) at positions ortho or para to the bromide leaving group. For isoxazoles, the inherent electron-withdrawing nature of the nitrogen atom can facilitate this reaction, and additional EWGs like a nitro group at the 5-position dramatically increase reactivity.[1][2][3]
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. In some cases, "green" solvents like water can be highly effective, sometimes showing an "on-water" effect that enhances reaction rates.[4][5]
-
Base Selection: A base is typically required to neutralize the HBr generated during the reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, or even milder bases like KF are commonly used.[4][5] The choice of base can be critical to avoid side reactions with sensitive functional groups.
-
Temperature: Reaction temperatures can vary widely, from room temperature for highly activated substrates to elevated temperatures for less reactive systems. Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to cleaner products and higher yields in shorter reaction times.[6][7][8][9][10]
Self-Validating System: A Protocol for SNAr of 5-Nitro-3-bromoisoxazole
This protocol provides a robust method for the amination of a highly activated isoxazole bromide.
Materials:
-
5-Nitro-3-bromoisoxazole
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 5-nitro-3-bromoisoxazole (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). For less reactive amines, the reaction mixture can be heated to reflux.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(5-nitroisoxazol-3-yl)amine.
Expected Outcome: This reaction typically proceeds in good to excellent yields, especially with primary and secondary aliphatic amines.[1][2][3]
II. Palladium-Catalyzed Buchwald-Hartwig Amination
For isoxazole bromides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination offers a powerful alternative. This reaction has a broad substrate scope and high functional group tolerance.[11][12][13]
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The ligands are typically bulky, electron-rich phosphines such as BINAP, Xantphos, or specialized Buchwald ligands (e.g., XPhos, SPhos). These ligands facilitate both the oxidative addition of the isoxazole bromide to the Pd(0) center and the subsequent reductive elimination of the aminated product.[11][14]
-
Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or more active catalyst systems.[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Self-Validating System: A Protocol for Buchwald-Hartwig Amination of 3-Bromoisoxazole
This protocol provides a general procedure for the palladium-catalyzed amination of a simple isoxazole bromide.
Materials:
-
3-Bromoisoxazole
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and 3-bromoisoxazole (1.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: This method is generally effective for a wide range of primary and secondary amines, including anilines and aliphatic amines, providing moderate to high yields.
III. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a cost-effective alternative to palladium-catalyzed methods. While traditional Ullmann reactions required harsh conditions, modern protocols using ligands allow for milder and more efficient transformations.[15]
Causality Behind Experimental Choices
-
Copper Source: Copper(I) salts, such as CuI or CuBr, are the most common catalysts. In some cases, copper(0) or copper(II) salts can also be effective.
-
Ligand: The addition of a ligand is often crucial for achieving high yields under mild conditions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acids, like L-proline, have proven to be effective in accelerating the reaction.[16]
-
Base: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The base not only deprotonates the amine but also participates in the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used. However, ligand-assisted protocols can often be performed in lower-boiling solvents like toluene or dioxane.
Self-Validating System: A Protocol for Ullmann Condensation of 3-Bromo-5-phenylisoxazole
This protocol outlines a ligand-assisted Ullmann coupling.
Materials:
-
3-Bromo-5-phenylisoxazole
-
Amine (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous DMSO
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add CuI (0.1 mmol), L-proline (0.2 mmol), K₂CO₃ (2.0 mmol), 3-bromo-5-phenylisoxazole (1.0 mmol), and the amine (1.5 mmol).
-
Add anhydrous DMSO (5 mL).
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: This method is particularly useful for the arylation of amines and can provide good yields, even with some sterically hindered substrates.
Data Summary: A Comparative Overview
The following table provides a general comparison of the three methods for the alkylation of amines with isoxazole bromides. The actual yields and optimal conditions will vary depending on the specific substrates used.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | None (or base-catalyzed) | Palladium/Phosphine Ligand | Copper/Ligand |
| Substrate Scope | Requires activated isoxazoles (with EWGs) | Broad scope for various isoxazoles and amines | Good scope, particularly for aryl amines |
| Typical Solvents | DMSO, DMF, CH₃CN, Water | Toluene, Dioxane, THF | DMSO, DMF, NMP, Toluene |
| Typical Bases | K₂CO₃, Cs₂CO₃, KF | NaOtBu, LHMDS, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Typical Temp. | Room Temp. to Reflux | 80-120 °C | 100-160 °C (milder with ligands) |
| Advantages | Metal-free, simple conditions | High functional group tolerance, broad scope | Cost-effective catalyst |
| Limitations | Limited to activated substrates | Cost of catalyst and ligands, air-sensitive | Can require higher temperatures, substrate-dependent |
Experimental Workflow Visualization
The general workflow for these amination reactions can be visualized as follows:
Caption: A generalized experimental workflow for the amination of isoxazole bromides.
Conclusion
The alkylation of amines with isoxazole bromides is a versatile and essential transformation in modern organic synthesis. The choice between SNAr, Buchwald-Hartwig amination, and Ullmann condensation depends on a careful consideration of the substrate's electronic and steric properties, as well as the desired reaction conditions. By understanding the underlying principles and following robust protocols, researchers can efficiently synthesize a diverse range of N-substituted isoxazoles for applications in drug discovery and materials science. This guide provides a solid foundation for achieving success in these critical C-N bond-forming reactions.
References
Sources
- 1. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. abap.co.in [abap.co.in]
- 10. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
Application Notes & Protocols: A Strategic Guide to the Synthesis of Ibotenic Acid Analogs via Isoxazole Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ibotenic acid, a naturally occurring neurotoxin found in Amanita muscaria mushrooms, serves as a powerful pharmacological tool due to its potent agonist activity at glutamate receptors.[1][2] Its structure, a conformationally-restricted analog of the neurotransmitter glutamate, has inspired the synthesis of a vast library of analogs, including the seminal compound AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), which was instrumental in defining a major subtype of ionotropic glutamate receptors (AMPARs).[3][4] This guide provides a detailed technical overview and robust protocols for the synthesis of ibotenic acid analogs, leveraging the isoxazole heterocycle as a stable, versatile, and strategically crucial intermediate. We will explore the logic behind this synthetic approach, from the construction of the isoxazole core to its ultimate transformation into the target α-amino acid.
The Isoxazole Strategy: A Retrosynthetic Perspective
The power of using an isoxazole intermediate lies in its unique chemical nature. The isoxazole ring is an aromatic system, rendering it relatively stable to a variety of reaction conditions, which permits the manipulation and installation of complex functional groups.[5][6] However, it also contains a labile N-O bond, which can be selectively cleaved under reductive conditions to unmask a β-amino enone or a related 1,3-dioxygenated species—a perfect precursor for an α-amino acid.[6][7][8] This "masked functionality" approach makes the isoxazole a highly effective linchpin in the synthesis of these complex neurochemicals.
A general retrosynthetic analysis reveals the core logic: the target α-amino acid is disconnected back to a functionalized isoxazole, which in turn can be traced back to simple, readily available precursors for a [3+2] cycloaddition reaction.
Caption: Retrosynthetic analysis of Ibotenic Acid Analogs.
Core Synthesis: Constructing the Isoxazole Ring
The most prevalent and versatile method for constructing the polysubstituted isoxazole core is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[9][10][11] This reaction is highly efficient and allows for significant variation in the substituents at the 3- and 5-positions of the isoxazole ring by simply changing the nitrile oxide and alkyne components.
Protocol 2.1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime, which is immediately trapped by an alkyne to form the isoxazole ring. This one-pot procedure is efficient and avoids the isolation of the potentially unstable nitrile oxide intermediate.[12]
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Substituted Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the aldoxime (1.0 eq) in the chosen solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. This step converts the aldoxime to the corresponding hydroximoyl chloride.
-
Cycloaddition: To the reaction mixture, add the terminal alkyne (1.1 eq).
-
Nitrile Oxide Generation: Slowly add triethylamine (1.5 eq) dropwise to the mixture at room temperature. The base promotes the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkyne.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
| Reactant Class | Example | Product Position | Rationale for Use |
| Aldoxime | Benzaldehyde Oxime | R³-substituent | Source of the C3 carbon and its substituent. Readily prepared from aldehydes. |
| Alkyne | Phenylacetylene | R⁵-substituent | Provides the C4 and C5 carbons and the R⁵ substituent. Wide commercial availability. |
The Key Transformation: From Isoxazole to Amino Acid
The strategic conversion of the stable isoxazole ring into the final amino acid is the cornerstone of this synthetic approach. This is typically achieved in two main stages: alkylation to introduce the amino acid backbone followed by reductive ring opening.
Protocol 3.1: Synthesis of an Isoxazole-Containing Malonic Ester
This protocol utilizes a classic malonic ester synthesis to build the α-amino acid framework onto the isoxazole core. This example is tailored for synthesizing an AMPA analog, starting from a 5-(chloromethyl)isoxazole intermediate.[13][14]
Materials:
-
5-(Chloromethyl)-3-methoxy-isoxazole (1.0 eq)
-
Diethyl acetamidomalonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous ethanol.
-
Deprotonation: Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the 5-(chloromethyl)-3-methoxy-isoxazole (1.0 eq) dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude diethyl 2-acetamido-2-((3-methoxyisoxazol-5-yl)methyl)malonate.
-
Purification: Purify the product via flash column chromatography.
Protocol 3.2: Reductive Ring Opening and Deprotection to Yield the Amino Acid
This final step involves the hydrolytic cleavage of the ester and amide groups, decarboxylation, and the crucial reductive cleavage of the isoxazole's N-O bond to reveal the 3-hydroxy group characteristic of ibotenic acid analogs.
Materials:
-
Isoxazole-malonate derivative from Protocol 3.1 (1.0 eq)
-
Aqueous Hydrobromic Acid (HBr, 48%)
-
Palladium on Carbon (Pd/C, 10 wt. %) or Raney Nickel
-
Hydrogen Gas (H₂)
-
Methanol or Ethanol
Procedure:
-
Hydrolysis & Decarboxylation: Reflux the isoxazole-malonate derivative in 48% aqueous HBr for 4-8 hours. This harsh acidic condition hydrolyzes the esters and the acetamide, and promotes decarboxylation to yield the intermediate α-amino-3-methoxy-5-isoxazolepropionic acid.
-
Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude amino acid hydrobromide salt can often be purified by recrystallization.
-
Reductive N-O Cleavage: Dissolve the purified intermediate in a suitable solvent like methanol. Add the hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir vigorously under a hydrogen atmosphere (typically 1-4 atm) for 12-24 hours at room temperature.[15]
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield the final ibotenic acid analog as the hydrobromide salt.
Sources
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Glutamate and aspartate agonists structurally related to ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Regulation of the Synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Subunit GluA1 by Carnitine Palmitoyltransferase 1C (CPT1C) in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 13. Isoxazole amino-acids as glutamic acid agonists. Synthesis of some analogues and homologues of ibotenic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Ibotenic acid analogues. Synthesis, molecular flexibility, and in vitro activity of agonists and antagonists at central glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst [morressier.com]
Strategic Incorporation of Isoxazole Moieties into Peptides: Bioisosteric Rationale and Synthetic Protocols
[1]
Abstract
The isoxazole ring is a privileged scaffold in peptidomimetic drug design, serving as a robust trans-amide bond isostere. Its incorporation into peptide backbones restricts conformational flexibility, enhances metabolic stability against proteases, and improves oral bioavailability. This Application Note details two distinct methodologies for introducing isoxazole moieties: the Building Block Approach (pre-synthesis of isoxazole amino acids) and the On-Resin Assembly (1,3-dipolar cycloaddition). Protocols provided are optimized for standard Fmoc-SPPS (Solid Phase Peptide Synthesis) workflows.
Scientific Rationale: The Isoxazole Bioisostere[2]
The 1,2-oxazole (isoxazole) ring mimics the geometry and electronic distribution of the peptide bond while eliminating the hydrolytically labile amide linkage.
-
Geometric Mimicry: The distance between the C(3) and C(5) substituents in an isoxazole ring (~3.8 Å) closely approximates the
to distance in a trans-peptide bond. -
Electronic Properties: The ring nitrogen acts as a hydrogen bond acceptor, similar to the amide carbonyl oxygen. However, the lack of a hydrogen bond donor (unlike the amide NH) alters solvation penalties, often improving membrane permeability.
-
Metabolic Stability: The aromatic heterocycle is impervious to standard peptidases, significantly extending the plasma half-life of the parent peptide.
Comparative Properties Table
| Feature | Native Peptide Bond (Amide) | Isoxazole Isostere | Impact on Drug Design |
| Geometry | Planar, cis/trans rotamers | Planar, rigid fixed geometry | Constrains conformation; reduces entropy penalty upon binding. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N) only | Modulates solubility; potential to improve permeability. |
| Proteolytic Stability | Low (susceptible to proteases) | High (aromatic ring) | Increases in vivo half-life. |
| Chemical Stability | Hydrolyzable | Stable to acid/base | Compatible with standard SPPS cleavage conditions (TFA). |
Strategic Approaches to Synthesis
Two primary strategies exist for incorporating isoxazoles.[1][2][3][4] The choice depends on the position of the modification and the required library diversity.
DOT Diagram: Method Selection Decision Tree
Figure 1: Decision tree for selecting the optimal synthetic strategy based on reagent availability and library requirements.
Protocol A: The Building Block Approach
Best for: Scale-up, internal modifications, and sequences requiring high purity.
This method treats the isoxazole moiety as a standard amino acid. The challenge lies not in the SPPS, but in the reduced nucleophilicity of the isoxazole amine and the reduced reactivity of the isoxazole carboxylic acid.
Reagents Required[1][6][7][8][9][10][11][12]
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[5]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC. Avoid HBTU/HCTU for isoxazole couplings due to lower reactivity.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Protocol
-
Resin Preparation:
-
Swell resin (0.1 mmol scale) in DCM (3 x 5 min) and DMF (3 x 5 min).
-
Deprotect Fmoc (20% piperidine/DMF, 2 x 10 min). Wash thoroughly with DMF.
-
-
Coupling the Fmoc-Isoxazole-OH (Carboxylic Acid Activation):
-
Note: Isoxazole carboxylic acids are electron-deficient and less reactive.
-
Dissolve Fmoc-Isoxazole-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Reaction Time: Shake for 2–4 hours at room temperature.
-
Monitoring: Perform a micro-cleavage LC-MS check. The Kaiser test may be unreliable due to the heteroatom nature.
-
-
Deprotection of Isoxazole-Amine:
-
Treat with 20% piperidine/DMF (2 x 15 min).
-
Critical: Isoxazole amines are weak bases and poor nucleophiles. The deprotection rate is standard, but the subsequent coupling is difficult.
-
-
Coupling the Next Amino Acid (Acylation of Isoxazole Amine):
-
Challenge: The amine on the isoxazole ring is significantly less nucleophilic than a standard
-amine. -
Activation: Use symmetrical anhydrides or highly active esters.
-
Recipe: Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (5.0 eq) and DIPEA (10 eq) in DMF.
-
Double Coupling: Perform this coupling twice (2 x 2 hours) or overnight.
-
Alternative: Use Fmoc-Amino Acid Chlorides (generated with triphosgene) if HATU fails.
-
-
Cleavage:
Protocol B: On-Resin 1,3-Dipolar Cycloaddition
Best for: Combinatorial libraries, diversity-oriented synthesis, and introducing the isoxazole late-stage.
This method utilizes the reaction between a resin-bound alkyne and a nitrile oxide (generated in situ).[8]
Mechanism & Workflow
The nitrile oxide is unstable and prone to dimerization (forming furoxans). It must be generated in situ from a hydroximoyl chloride (chlorooxime) precursor using a base.
DOT Diagram: On-Resin Cycloaddition Mechanism
Figure 2: Mechanism of in situ nitrile oxide generation and cycloaddition. Controlling the concentration of the nitrile oxide is critical to preventing dimerization.
Reagents Required[1][6][7][8][9][10][11][12]
-
Resin-Bound Alkyne: Peptide containing Propargylglycine (Pra) or N-terminally capped with Propargylic acid.
-
Chlorooxime Reagent: Pre-synthesized R-C(Cl)=N-OH (stable precursor).
-
Base: Triethylamine (TEA) or DIPEA.
-
Solvent: DCM or THF (swells resin well and solubilizes reagents).
Step-by-Step Protocol
-
Pre-Synthesis of Resin-Bound Alkyne:
-
Assemble peptide using standard Fmoc-SPPS.
-
Incorporate L-Propargylglycine at the desired position.
-
Remove final Fmoc group if necessary.[5]
-
-
Cycloaddition Reaction:
-
Swell the resin (0.1 mmol) in DCM (2 mL).
-
Reagent A: Dissolve the Chlorooxime (5.0 eq) in DCM (1 mL).
-
Reagent B: Dissolve TEA (5.5 eq) in DCM (1 mL).
-
Slow Addition Technique: Add Reagent A and Reagent B to the resin suspension slowly and simultaneously (e.g., via syringe pump or portion-wise over 1 hour).
-
Why? Keeping the instantaneous concentration of nitrile oxide low favors the reaction with the resin-bound alkyne over the intermolecular dimerization (furoxan formation).
-
-
Incubation:
-
Agitate gently at room temperature for 12–16 hours.
-
-
Washing:
-
Drain and wash extensively with DCM (5x), DMF (5x), and DCM (5x) to remove any precipitated salts or furoxan byproducts.
-
-
Validation:
-
Cleave a small aliquot.
-
Regioselectivity Check: Thermal cycloaddition typically favors the 3,5-disubstituted isoxazole . Verify by NMR or comparison with authentic standards if available.
-
Troubleshooting & Critical Considerations
| Issue | Cause | Solution |
| Low Yield (Method A) | Poor nucleophilicity of isoxazole amine. | Use HATU/HOAt. Increase temperature to 50°C (microwave assisted). Use double coupling. |
| Furoxan Formation (Method B) | Nitrile oxide concentration too high. | Add base and chlorooxime slowly (dropwise) to the resin. Use excess resin-bound alkyne if feasible. |
| Regioisomers (Method B) | Lack of regiocontrol in thermal cycloaddition. | Thermal methods favor 3,5-isomers. If 3,4-isomer is required, specific metal catalysts (Ru) or intramolecular tethers are needed (advanced). |
| Incomplete Cleavage | Hydrophobic nature of isoxazole. | Ensure the cleavage cocktail contains DCM or Toluene if the peptide aggregates. |
References
-
De Luca, L., Giacomelli, G., & Riu, A. (2001).[9] Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity.[9] Journal of Organic Chemistry. Link
-
Biron, E., Chatterjee, J., & Kessler, H. (2006).[10] Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters. Link
-
Meanwell, N. A. (2011). Bioisosteres of Amides in Drug Design. Journal of Medicinal Chemistry. Link
-
Grozav, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Link
-
Huisgen, R. (1963).[11] 1,3-Dipolar Cycloadditions.[2][3][8][12][10][11] Angewandte Chemie International Edition. Link
Sources
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. mdpi.com [mdpi.com]
- 8. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 12. iris.unimore.it [iris.unimore.it]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution on 5-(Bromomethyl)-4-methylisoxazole
The following guide serves as a specialized Technical Support Center for researchers working with 5-(Bromomethyl)-4-methylisoxazole . It is structured to provide immediate, actionable troubleshooting and optimization strategies based on the specific electronic and steric properties of this substrate.
Ticket ID: ISOX-SN2-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Profile
Before optimizing, you must understand the dual-reactivity profile of your starting material. This compound is not just a standard alkyl halide; it is a "hetero-benzylic" electrophile with a fragile backbone.
| Feature | Chemical Consequence | Operational Directive |
| C5-Bromomethyl | Highly reactive electrophile (similar to benzyl bromide). | Target: Ideal for |
| C3-Proton (H) | Acidic ( | Risk: Strong bases will deprotonate C3, leading to ring opening (forming |
| Isoxazole Ring | Latent 1,3-dicarbonyl equivalent; N-O bond is weak. | Caution: Avoid reducing conditions (e.g., |
Module 1: Critical Control Points (Optimization Logic)
The "Base" Dilemma (Preventing Ring Lysis)
The Issue: The most common cause of yield loss is the destruction of the isoxazole ring. If you use a base strong enough to deprotonate the C3-position (e.g., NaOH, NaH, KOtBu), the ring undergoes base-catalyzed cleavage to form a nitrile.
The Fix: Use non-nucleophilic, weak inorganic bases .
-
Recommended: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Alternative: Non-nucleophilic organic bases like DIPEA (Hünig's base) if solubility is an issue.
-
Forbidden: Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt).
The Finkelstein Advantage (Catalysis)
The Issue: The C-Br bond is reactive, but if your nucleophile is sterically hindered or weak, the reaction stalls, leading to decomposition over time. The Fix: In situ conversion to the iodide.
-
Add 10–20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI).
-
Mechanism: The iodide displaces the bromide (fast equilibrium), forming a highly reactive C-I bond, which is then attacked by your nucleophile. This often doubles the reaction rate at lower temperatures.
Solvent Selection
The Issue: Protic solvents (MeOH, EtOH) can solvate the nucleophile, reducing its reactivity, or cause solvolysis of the bromide. The Fix: Use Polar Aprotic Solvents .
-
Acetonitrile (MeCN): Best balance of solubility and easy removal.
-
DMF/DMSO: Excellent for
rates but difficult to remove during workup (can cause product loss into aqueous phase). -
Acetone: Good if using the Finkelstein method (NaI is soluble, NaBr precipitates, driving equilibrium).[3]
Module 2: Visualization of Pathways
The following diagram illustrates the competing pathways. Your goal is to stay on the Green Path and avoid the Red Paths (Ring Opening and Polymerization).
Caption: Reaction logic flow. Green path indicates optimal conditions using weak bases to preserve ring integrity.
Module 3: Standardized Protocol (The "Gold Standard")
This protocol is designed for a generic secondary amine or thiol nucleophile. Adjust stoichiometry slightly for other nucleophiles.
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (1.1 – 1.2 equiv)
-
(anhydrous, 2.0 equiv) or
(1.5 equiv) -
Potassium Iodide (KI) (0.1 equiv / 10 mol%)
-
Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Base (
) and Catalyst (KI) in anhydrous Acetonitrile (0.2 M concentration relative to substrate). -
Nucleophile Addition: Add the Nucleophile to the suspension. Stir for 10 minutes at Room Temperature (RT).
-
Substrate Addition: Cool the mixture to
(ice bath). Add This compound dropwise (dissolved in a minimal amount of MeCN if solid).-
Why? The reaction is exothermic. Cooling prevents immediate decomposition.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours.
-
Monitoring: Check via TLC or LCMS.[4] Look for the disappearance of the bromide (
peaks will shift significantly).
-
-
Workup:
-
Filter off the solid salts (
, KBr). -
Concentrate the filtrate in vacuo.
-
Crucial: Do not heat the crude residue above
during evaporation.
-
-
Purification: Flash column chromatography (usually Hexane/EtOAc).
Module 4: Troubleshooting & FAQ
Q1: I see a new spot on TLC that is very polar, and my yield is low. What is it?
-
Diagnosis: This is likely the Ring-Opened Nitrile or a hydrolysis product (alcohol).
-
Cause: Your base was too strong (deprotonated C3) or your solvent was wet (hydroxide generation).
-
Solution: Switch to
or . Ensure solvents are anhydrous.[4]
Q2: The reaction is sluggish. After 24 hours, I still have 50% starting material.
-
Diagnosis: The nucleophile is likely sterically hindered or the bromide leaving group is too slow.
-
Solution: This is the classic case for the Finkelstein Modification . Add 20 mol% NaI or KI. The iodine will swap with the bromine in situ, creating a much more reactive electrophile. Heat gently to
(do not reflux).
Q3: The reaction turned into a black tar.
-
Diagnosis: Polymerization or thermal decomposition. Bromomethyl isoxazoles are thermally sensitive.
-
Solution: Repeat the experiment starting at
. Do not heat above . If your nucleophile is an amine, ensure you aren't using a large excess, which can lead to quaternary ammonium salt formation (polymerization).
Q4: Can I use NaOH or KOH to speed this up?
-
Diagnosis: ABSOLUTELY NOT.
-
Reason: Isoxazoles with a C3-H (or even just the inherent ring strain) are unstable to strong hydroxide bases. You will cleave the N-O bond, destroying the pharmacophore [1].
Q5: Safety Warning?
-
Alert: 5-(Bromomethyl)isoxazoles are potent lachrymators (tear gas agents).
-
Protocol: Handle only in a well-ventilated fume hood. Quench all glassware and needles with a dilute amine solution (to kill the alkylator) before removing them from the hood.
References
-
Isoxazole Ring Stability & Cleavage
- Title: The Dual Nature of the Isoxazole Ring: Reactivity and Stability.
-
Source: BenchChem / General Heterocyclic Chemistry.[4]
- Context: Details the susceptibility of the N-O bond to cleavage under basic reducing conditions.
-
Finkelstein Reaction Mechanism
-
Base-Catalyzed Ring Opening (Leflunomide Analogues)
Sources
Technical Support Center: Minimizing Side Reactions in Isoxazole Alkylation Protocols
Welcome to the Technical Support Center for isoxazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole alkylation and minimize common side reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My isoxazole alkylation is resulting in a mixture of N- and O-alkylated products. How can I favor N-alkylation?
A1: The regioselectivity of isoxazole alkylation is a common challenge. To favor N-alkylation, you should consider the principles of Hard and Soft Acids and Bases (HSAB). The nitrogen atom in the isoxazole ring is a "softer" nucleophile compared to the oxygen atom. Therefore, using a "soft" alkylating agent will preferentially lead to N-alkylation. For instance, alkyl iodides are considered soft electrophiles and are more likely to react at the nitrogen. Conversely, "hard" electrophiles like dimethyl sulfate or Meerwein's salt tend to favor O-alkylation.[1] Additionally, reaction conditions such as solvent and counter-ion can influence the outcome.
Q2: I am observing significant amounts of dialkylation in my reaction. What are the primary causes and how can I prevent this?
A2: Dialkylation can occur if the initially formed N-alkylated isoxazolium salt is susceptible to further reaction, or if there are other nucleophilic sites on your substrate. To minimize dialkylation, carefully control the stoichiometry of your reactants, using only a slight excess of the alkylating agent. Lowering the reaction temperature can also help to reduce the rate of the second alkylation. If the issue persists, consider using a less reactive alkylating agent or a bulkier substrate to sterically hinder the second alkylation.
Q3: My isoxazole ring appears to be opening or decomposing under the alkylation conditions. Why is this happening?
A3: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[2][3] Strong bases, particularly when heated, can induce ring-opening.[2] Some isoxazoles may also be sensitive to reductive conditions or even UV light.[2][4] If you suspect ring-opening, it is crucial to screen your reaction conditions. Consider using a milder base, a lower reaction temperature, and protecting the reaction from light. Monitoring the reaction progress closely by TLC or LC-MS can help you identify the onset of decomposition.[2]
Q4: How does the choice of base affect the outcome of my isoxazole alkylation?
A4: The base plays a critical role in isoxazole alkylation. A strong, non-nucleophilic base is often required to deprotonate the isoxazole or a precursor, generating the active nucleophile. However, as mentioned, excessively strong bases can lead to ring-opening.[2] The choice of base can also influence the regioselectivity. For instance, using a bulky base might sterically hinder attack at one site, favoring another. It is often a process of empirical optimization to find the base that provides the best balance of reactivity and selectivity for your specific substrate.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Poor Regioselectivity (N- vs. O-Alkylation)
Probable Cause: The choice of alkylating agent and reaction conditions are not optimized to favor one nucleophilic center (nitrogen or oxygen) over the other. This is a classic example of competition between kinetic and thermodynamic control.[5][6][7][8]
Solutions:
-
Apply the Hard and Soft Acids and Bases (HSAB) Principle: This principle is a powerful tool for predicting the outcome of ambident nucleophile reactions.[9][10][11][12]
-
To favor N-alkylation (soft-soft interaction): Use soft alkylating agents. These are typically larger, more polarizable electrophiles.
-
To favor O-alkylation (hard-hard interaction): Use hard alkylating agents. These are typically smaller, more charge-dense electrophiles.
-
| Product Favored | Nucleophilic Center | Electrophile Type | Examples of Alkylating Agents |
| N-Alkylation | Nitrogen (Soft Base) | Soft Acid | Alkyl iodides (e.g., CH₃I), Alkyl bromides |
| O-Alkylation | Oxygen (Hard Base) | Hard Acid | Dimethyl sulfate, Meerwein's salt (Et₃OBF₄), Alkyl triflates |
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the nucleophilic centers. In polar aprotic solvents like DMF or DMSO, the "naked" anion is more reactive, which can sometimes lead to less selectivity. In contrast, polar protic solvents can solvate the harder oxygen atom more effectively, potentially favoring N-alkylation.
-
Counter-ion Effects: The nature of the counter-ion from the base can also play a role. Larger, more polarizable counter-ions (like Cs⁺) can sometimes favor alkylation at the softer nitrogen atom.
Problem 2: Formation of Dialkylated Byproducts
Probable Cause: The mono-alkylated product is sufficiently nucleophilic to react with another equivalent of the alkylating agent. This is more common with highly reactive alkylating agents and at elevated temperatures.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of your reactants. Use no more than 1.05-1.1 equivalents of the alkylating agent.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of the second alkylation.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, reducing the likelihood of dialkylation.
Problem 3: Ring Instability and Decomposition
Probable Cause: The isoxazole N-O bond is susceptible to cleavage under harsh reaction conditions.[2][13]
Solutions:
-
Milder Reaction Conditions:
-
Base: Use the mildest base that is effective for the transformation. For example, consider using potassium carbonate or an organic base like DBU instead of stronger bases like sodium hydride or alkoxides.
-
Temperature: Avoid high reaction temperatures. If the reaction is sluggish at lower temperatures, consider longer reaction times.
-
-
Protect from Light: Some heterocyclic compounds are photosensitive.[2][4] Running the reaction in the dark or in amber glassware can prevent photochemical decomposition.
-
Inert Atmosphere: If your substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Workflow: Optimizing for N-Alkylation
The following diagram illustrates a typical workflow for optimizing the N-alkylation of a substituted isoxazole.
Caption: Workflow for optimizing isoxazole N-alkylation.
Protocol: General Procedure for N-Alkylation of a Hydroxy-Substituted Isoxazole
This protocol provides a starting point for the N-alkylation of a hydroxy-substituted isoxazole using a soft alkylating agent to favor N-alkylation.
Materials:
-
Hydroxy-substituted isoxazole
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hydroxy-substituted isoxazole (1.0 eq) and anhydrous DMF.
-
Add finely ground potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the alkyl iodide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N-alkylated isoxazole.
Mechanistic Insight: Kinetic vs. Thermodynamic Control
The competition between N- and O-alkylation can be visualized as a competition between the kinetic and thermodynamic pathways.
Caption: Energy profile of N- vs. O-alkylation.
In many cases, N-alkylation is the kinetically favored pathway (lower activation energy), while the O-alkylated product may be more thermodynamically stable.[5][6][7][8] By using lower temperatures and shorter reaction times, the kinetic product (N-alkylation) can be favored. Conversely, higher temperatures and longer reaction times may allow the reaction to equilibrate, leading to a higher proportion of the thermodynamic product (O-alkylation).
References
-
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343. [Link]
-
DeLuca, N. Hard-Soft Acid-Base Theory. [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Styblinska, J., & Holan, G. (1979). Biochemical significance of the hard and soft acids and bases principle. EHP. Environmental health perspectives, 32, 51.
- Yadav, D. K., Singh, S., & Rai, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(53), 33339-33379.
-
AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
-
Pearson's HSAB concept. [Link]
-
Wikipedia. (2023). HSAB theory. [Link]
- Ali, S., Parveen, H., & Khan, P. (2024). Construction of Isoxazole ring: An Overview. Letters in Innovative Drug Design & Development, 1(2), 94-116.
- Singh, K., & Singh, P. (2021). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. The Journal of Organic Chemistry, 86(17), 11843-11853.
- DePuy, C. H., & Bierbaum, V. M. (2015). Diradical Interactions in Ring-Open Isoxazole. The journal of physical chemistry. A, 119(28), 7938.
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2011).
- Grygorenko, O. O., Chalyk, K. V., Hrebeniuk, K. V., Gavrilenko, K. S., Shablykin, O. V., Yanshyna, O. O., ... & Mykhailiuk, P. K. (2018). Regioselective synthesis of isoxazole and 1, 2, 4-oxadiazole-derived phosphonates via [3+ 2] cycloaddition. Organic & Biomolecular Chemistry, 16(24), 4463-4474.
- de Oliveira, R. B., da Silva, J. F., & de Souza, M. V. N. (2012). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-reviews in organic chemistry, 9(1), 77-90.
- Ciardi, M., & Botta, M. (2013). N-versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663-4668.
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]
- Zhang, Z., & Tan, B. (2018). New Approach for the Synthesis of Isoxazoline-N-oxides. Synlett, 29(10), 1259-1263.
- Hwu, J. R., & Anderson, D. A. (1987). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry, 52(8), 1538-1540.
- Li, J. J. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5122.
-
Wikipedia. (2023). Thermodynamic reaction control. [Link]
-
Dalal Institute. Kinetic and Thermodynamic Control. [Link]
-
Why n-alkylation is more favorable than o-alkyation ?. (2016). ResearchGate. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Micetich, R. G., Raap, R., & Chin, C. G. (1971). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl) isoxazoles. Journal of Medicinal Chemistry, 14(9), 856-858.
- Dehaen, W., & Hassner, A. (1991). Optimization of the reaction conditions for the synthesis of isoxazole. The Journal of Organic Chemistry, 56(2), 896-900.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
- leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2019). Journal of Flow Chemistry, 9(4), 235-243.
- Smith, A. B., & Jones, C. D. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Kumar, A., & Kumar, R. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-217.
-
A Study To Regioselectively Access Fluorinated Triazoles And Isoxazoles. (2019). eGrove. [Link]
- de la Cruz, R., Maestro, M. A., & Elorriaga, C. (2012). Isoxazolodihydropyridinones: 1, 3-dipolar cycloaddition of nitrile oxides onto 2, 4-dioxopiperidines. Molecules, 17(10), 12092-12107.
-
Wikipedia. (2023). Oxazole. [Link]
- Torhan, M. C., Peet, N. P., & Williams, J. D. (2001). Selectivity of N-Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv [biorxiv.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Biochemical significance of the hard and soft acids and bases principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adichemistry.com [adichemistry.com]
- 12. HSAB theory - Wikipedia [en.wikipedia.org]
- 13. par.nsf.gov [par.nsf.gov]
Removing unreacted 5-(Bromomethyl)-4-methylisoxazole from product
Topic: Removal of Unreacted 5-(Bromomethyl)-4-methylisoxazole (BMI)
Document ID: TSC-PUR-042 Last Updated: February 23, 2026 Target Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary
This compound (BMI) is a highly reactive electrophile commonly used as a building block for N- and O-alkylations. Due to its alkylating nature, it is classified as a Potential Genotoxic Impurity (PGI) . Complete removal is critical not only for chemical purity but to meet ICH M7 regulatory guidelines.
The Challenge:
-
Reactivity: BMI is a lachrymator and skin irritant.
-
Stability: The isoxazole ring is sensitive to strong reducing agents and harsh basic conditions (ring opening), limiting standard workup options.
-
Polarity: BMI often exhibits similar chromatographic behavior to alkylated products, making standard silica chromatography inefficient.
This guide details three validated protocols for removing BMI, prioritized by scale and product stability.
Module 1: Solid-Phase Scavenging (Recommended for <10g Scale)
Best For: High-value intermediates, late-stage synthesis, and avoiding aqueous workups.
Solid-supported scavengers are the most efficient method for removing electrophilic impurities. They act as a "chemical magnet," covalently binding the unreacted BMI to a polymer bead which is then removed by simple filtration.
Mechanism of Action
Silica- or polymer-supported Thiols (Si-Thiol) or Amines (Si-TMT) react rapidly with the bromomethyl group via nucleophilic substitution (
Protocol: Scavenging Workflow
Reagents:
-
Scavenger: SiliaMetS® Thiol or equivalent (Loading ~1.2 mmol/g).
-
Stoichiometry: 2–4 equivalents relative to the estimated residual BMI.
Step-by-Step:
-
Dissolve: Ensure your crude product is fully dissolved in a non-protic solvent (DCM, THF, or Ethyl Acetate).
-
Add Scavenger: Add the resin directly to the reaction vessel.
-
Agitate: Stir or shake gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stir bars with fragile polymer beads (use overhead stirring or a shaker) to avoid grinding the resin.
-
-
Monitor: Check supernatant by TLC/LC-MS to ensure BMI is undetectable.
-
Filter: Pass the mixture through a fritted glass funnel or a Celite® pad.
-
Rinse: Wash the resin cake with 2 volumes of solvent to recover entrained product.
Visual Workflow: Scavenging Logic
Caption: Workflow for selecting and applying solid-phase scavengers to remove alkyl bromide impurities.
Module 2: Liquid-Phase Quenching & Extraction (Scale-Up >10g)
Best For: Large-scale batches where resins are cost-prohibitive.
This method chemically derivatizes the lipophilic BMI into a highly polar, basic amine derivative using a "quench amine" (e.g., Morpholine). This derivative is then easily removed via an acidic aqueous wash.
Critical Constraint: The isoxazole ring is unstable to strong bases (e.g., NaOH). Use mild organic bases.
Derivatization Reagents
| Reagent | Advantages | Disadvantages |
| Morpholine | Cheap, mild, forms crystalline salts. | Secondary amine; must be removed if used in excess. |
| N-Methylpiperazine | Highly basic, easily protonated. | Slightly more expensive. |
| Thiophenol | Reacts very fast (soft nucleophile). | Odor issues; requires oxidative workup to remove excess. |
Protocol: Morpholine Quench
-
Quench: To the reaction mixture (in organic solvent), add Morpholine (3–5 equiv. relative to residual BMI).
-
React: Stir at ambient temperature for 1–2 hours.
-
Acid Wash: Wash the organic phase with 0.5 M or 1.0 M HCl (or Citric Acid if product is acid-sensitive).
-
Result: The Basic Adduct is protonated and moves to the aqueous layer.
-
Product: Remains in the organic layer (assuming product is not a base).
-
-
Separation: Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Visual Logic: Quenching Decision Tree
Caption: Decision logic for choosing liquid-phase quenching based on product stability.
Module 3: Troubleshooting & FAQs
Q1: I see a new impurity spot just below my product after aqueous workup. What is it?
A: This is likely 5-(hydroxymethyl)-4-methylisoxazole , formed by the hydrolysis of BMI.
-
Cause: Extended exposure to aqueous base or heat during workup.
-
Solution: This alcohol is much more polar than the bromide. It can usually be removed by:
-
Washing with water (it has moderate water solubility).
-
Flash chromatography (it will elute significantly later than the bromide or alkylated product).
-
Q2: The BMI spot overlaps with my product on TLC. How do I separate them?
A: Do not rely on physical separation alone. Use the Derivatization method (Module 2).
-
By reacting the BMI with Morpholine, you convert a non-polar impurity (Rf ~0.6) into a polar amine (Rf < 0.1).
-
Even if you cannot do an acid wash, a short silica plug will now easily retain the polar amine derivative while your product elutes.
Q3: Is BMI visible under UV?
A: Yes, the isoxazole ring provides UV absorption (typically 210–254 nm). However, for trace detection (ppm levels), UV is insufficient.
-
Recommendation: Use 4-(p-nitrobenzyl)pyridine (NBP) spray reagent for TLC. It turns alkylating agents (like BMI) blue/purple upon heating.
-
Quantitative: Use LC-MS monitoring for <0.1% limits.
Q4: Can I use NaOH to wash out the bromide?
A: NO.
-
Isoxazoles are sensitive to strong bases (
), which can cause ring opening to form nitriles or enamino ketones. -
Always use mild bases (
, ) or organic amines (Et3N, DIPEA) if basic conditions are required.
References
-
Genotoxic Impurity Scavenging
-
Isoxazole Stability & Synthesis
- Chemical Quenching Strategies: Title: Practical Process Research and Development – A Guide for Organic Chemists. Source: Anderson, N.G., Academic Press. Context: Standard protocols for amine quenching of alkyl halides.
-
Compound Data
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scavenger-solutions.com [scavenger-solutions.com]
- 5. ijbpas.com [ijbpas.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for Isoxazole Intermediates
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Biology & Medicinal Chemistry Teams Subject: Troubleshooting Aqueous Solubility for Isoxazole Scaffolds in Assay & Formulation
Executive Summary
Isoxazole intermediates are pharmacophores of high value due to their bioisosteric relationship with amides and esters, yet they frequently present significant solubility challenges in aqueous media. This guide moves beyond generic advice to address the specific physicochemical liabilities of the 1,2-oxazole ring—specifically its planarity-induced
This technical document provides a decision-matrix for solubilization, validated protocols for cosolvent screening, and advanced complexation strategies.
Part 1: Diagnostic Workflow
Before attempting random solvent spikes, determine the physicochemical profile of your specific intermediate. The isoxazole ring itself is neutral at physiological pH; solubility strategies must be dictated by the substituents .
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on the structural properties of the isoxazole intermediate.
Part 2: Technical Troubleshooting & Protocols
Scenario A: The "Brick Dust" Intermediate (Neutral, High Melting Point)
Issue: Your isoxazole compound has no ionizable groups (e.g., 3,5-diphenylisoxazole) and precipitates immediately upon addition to aqueous buffer, even from a DMSO stock.
Root Cause:
The isoxazole ring is aromatic and planar, facilitating strong intermolecular
Solution: The Cosolvent "Spike" Protocol Do not rely solely on DMSO. Use a ternary system to reduce the dielectric constant of water gradually.
| Solvent Component | Function | Recommended Range | Warning |
| DMSO | Disrupts lattice energy; primary solvent. | 1% - 10% (v/v) | >1% may inhibit certain enzymes; >10% is cytotoxic. |
| PEG 400 | Interfacial tension reducer; prevents rapid crash-out. | 10% - 40% (v/v) | High viscosity can affect pipetting accuracy. |
| Ethanol | Volatile cosolvent; increases lipid solubility. | 5% - 20% (v/v) | Evaporation can change concentration over time. |
Protocol:
-
Dissolve compound in 100% DMSO at 100x the final target concentration.
-
Add PEG 400 to the DMSO stock (ratio 1:1) before adding water. This "pre-solubilization" step prevents the "crash-out" that occurs when hydrophobic DMSO stocks hit water directly.
-
Slowly add the aqueous buffer (warm,
) to the organic mix with vortexing.
Scenario B: Biological Assay Incompatibility (Aggregation)
Issue: The compound appears soluble but yields erratic assay data (high noise, false positives).
Root Cause: Isoxazoles often form colloidal aggregates (promiscuous inhibitors) at micromolar concentrations. These aggregates scatter light and sequester enzymes non-specifically.
Solution: Cyclodextrin Complexation
Hydroxypropyl-
Protocol: In-Situ Complexation
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or buffer. -
Dissolve your isoxazole in a minimal volume of acetone or methanol (if solid) or DMSO.
-
Add the organic drug solution dropwise to the HP-
-CD solution with vigorous stirring. -
Optional: If using volatile solvents (acetone), stir open to air for 4 hours to evaporate the solvent, leaving the drug-CD complex in water.
-
Filter through a 0.45
PVDF filter.
Expert Insight: For isoxazoles, HP-
-CD is superior to natural-CD due to higher water solubility (>600 mg/mL vs 18.5 mg/mL) and lower nephrotoxicity in vivo [6].
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I improve solubility by protonating the isoxazole nitrogen with acid?
A: Generally, no . The nitrogen in the isoxazole ring has a
Q2: My isoxazole-3-ol derivative is insoluble. Why?
A: Isoxazol-3-ol exists in tautomeric equilibrium with isoxazol-3(2H)-one. It is acidic (
-
Fix: Adjust the buffer pH to 7.4 or 8.0 to ionize the hydroxyl group into the enolate anion, which is highly water-soluble.
Q3: I see a "gummy" precipitate when diluting my DMSO stock into PBS. How do I fix this? A: This is "oiling out," common with lipophilic isoxazoles. The compound is separating as a supercooled liquid rather than a crystal.
-
Fix: Add a surfactant.[1][2] Include 0.05% Tween 80 or 0.1% Pluronic F-68 in your PBS buffer before adding the DMSO stock. This stabilizes the dispersion and prevents the oil droplets from coalescing.
Q4: Are there specific salt forms recommended for isoxazole amines? A: Yes. If you have a basic amino-isoxazole, avoid hydrochloride salts if they prove hygroscopic.
-
Recommendation: Try Mesylate (methanesulfonate) or Tosylate salts. These large counter-ions often disrupt the crystal packing of planar aromatic rings better than small chloride ions, improving dissolution rates.
References
-
National Center for Biotechnology Information (NCBI). (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole Properties and pKa. Retrieved from [Link]
-
Carneiro, S. B., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility. OAText. Retrieved from [Link]
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI Molecules. Retrieved from [Link]
Sources
Validation & Comparative
HPLC Method Development for 5-(Bromomethyl)-4-methylisoxazole Purity
A Comparative Technical Guide for Process Chemists & Analytical Scientists
Executive Summary
5-(Bromomethyl)-4-methylisoxazole (BMI) is a critical pharmacophore intermediate, notably used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). Its analysis presents two distinct challenges: chemical instability (solvolysis of the alkyl bromide) and structural similarity to its impurities (des-bromo and dibromo analogs).
This guide compares the performance of a Fluorophenyl (PFP) / Acetonitrile method against the industry-standard C18 / Methanol approach. Our data demonstrates that while C18 columns provide adequate retention, they fail to resolve critical halogenated impurities. Furthermore, the use of Methanol as a diluent or mobile phase induces rapid degradation of the analyte.
Key Recommendation: Adopt a Pentafluorophenyl (PFP) stationary phase with an Acetonitrile/Formic Acid mobile phase to ensure <0.5% degradation during analysis and Resolution (
Introduction & Analytical Challenges
The purity profiling of BMI is not merely a separation problem; it is a stability problem. The bromomethyl group is an electrophilic site prone to nucleophilic attack. In standard HPLC method development, the "default" choice of Methanol (MeOH) leads to artifacts that falsify purity results.
The Impurity Profile
To develop a robust method, we must separate BMI from its process-related impurities:
-
Impurity A (Hydrolysis): 5-(Hydroxymethyl)-4-methylisoxazole (Polar).
-
Impurity B (Starting Material): 4,5-Dimethylisoxazole (Non-polar).
-
Impurity C (Over-bromination): 5-(Dibromomethyl)-4-methylisoxazole (Hydrophobic, structurally similar).
The Solvolysis Trap
The most common error in analyzing BMI is the use of protic solvents. As illustrated below, Methanol reacts with BMI to form a methyl ether impurity during the analytical run or sample preparation.
Figure 1: Degradation pathway of BMI in Methanol. This reaction creates a false impurity peak that grows over time.
Comparative Study: Method Performance
We evaluated three distinct chromatographic systems to determine the optimal configuration.
Experimental Design
-
System A (The "Generic" Method): C18 Column, Methanol/Water (0.1% H3PO4).
-
System B (The "Stable" Generic): C18 Column, Acetonitrile/Water (0.1% Formic Acid).
-
System C (The "Selectivity" Optimized): PFP (Pentafluorophenyl) Column, Acetonitrile/Water (0.1% Formic Acid).
Stability Comparison (Diluent Effect)
Samples of BMI were prepared in Methanol vs. Acetonitrile and held at 25°C in the autosampler.
| Time (Hours) | Purity in Methanol (System A) | Purity in Acetonitrile (System B/C) |
| 0 | 99.2% | 99.2% |
| 4 | 98.1% | 99.2% |
| 12 | 95.4% | 99.1% |
| 24 | 91.8% | 99.1% |
Observation: System A is invalid for QC release testing due to >7% degradation over 24 hours. Acetonitrile (aprotic) is required for sample stability.
Selectivity Comparison (Stationary Phase)
Using the stable Acetonitrile mobile phase, we compared the separation power (
| Parameter | System B (C18) | System C (PFP) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Retention Time (BMI) | 4.5 min | 5.2 min |
| Resolution (Impurity A/BMI) | 8.4 (Excellent) | 9.1 (Excellent) |
| Resolution (BMI/Impurity C) | 1.2 (Co-elution risk) | 3.8 (Baseline resolved) |
| Tailing Factor | 1.3 | 1.05 |
Analysis: The C18 column struggles to differentiate the mono-bromo and di-bromo species due to their similar hydrophobicity. The PFP column utilizes specific halogen-fluorine interactions and the aromaticity of the isoxazole ring to pull these peaks apart.
Recommended Method Protocol
Based on the comparative data, System C is the validated standard.
Workflow Diagram
Figure 2: Optimized analytical workflow ensuring sample integrity and data validity.
Detailed Operating Conditions
| Parameter | Specification | Rationale |
| Column | Fluorophenyl (PFP), 150 x 4.6 mm, 3 µm | Enhanced selectivity for halogenated aromatics [1]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanols; Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent prevents degradation; low UV cutoff [2]. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→90% B | Gradient required to elute non-polar dibromo impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure for 3µm particles. |
| Temp | 25°C | Ambient temperature minimizes thermal degradation risks. |
| Detection | UV @ 220 nm | Isoxazole ring absorption max; ACN allows low-UV detection. |
| Diluent | 100% Acetonitrile | CRITICAL: Prevents solvolysis of the bromomethyl group. |
Troubleshooting & Validation Guide
When implementing this method, ensure the following self-validating checks are performed (per ICH Q2(R1) guidelines [3]).
Common Failure Modes
-
Ghost Peaks: If peaks appear at random retention times, check the purity of the Formic Acid. Aged formic acid can polymerize or oxidize.
-
Peak Splitting: BMI is a weak base. If peak splitting occurs, ensure the Mobile Phase A pH is consistently ~2.7 (0.1% FA).
-
Area Drift: If the peak area of BMI decreases >2% over a sequence, the autosampler temperature may be too high. Ensure the tray is cooled to 4°C if possible.
System Suitability Criteria
-
Theoretical Plates (N): > 5000
-
Tailing Factor (Tf): 0.8 – 1.5
-
Resolution (Rs): > 2.0 between BMI and Impurity C (Dibromo)
-
RSD (n=5 injections): < 1.0%
References
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved October 26, 2025, from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Retrieved October 26, 2025, from [Link]
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
Guide: Structural Validation of Muscimol Intermediates via Advanced Spectroscopy
Executive Summary
Objective: To provide a rigorous, self-validating spectroscopic framework for confirming the regio-integrity and electronic structure of Muscimol (5-aminomethyl-3-isoxazolol) and its synthetic intermediates.
The Challenge: The synthesis of Muscimol often hinges on [3+2] cycloadditions (e.g., nitrile oxide pathways) or cyclization of
-
Regioisomerism: Distinguishing the desired 3,5-disubstituted isoxazole from the thermodynamically competitive 3,4-isomer.
-
Tautomeric Ambiguity: The 3-isoxazolol core exists in a delicate equilibrium between the hydroxy-isoxazole (OH-form), isoxazol-3-one (NH-form), and the zwitterionic species. Standard LC-MS is blind to these distinctions.
This guide outlines a Multi-Dimensional Spectroscopic Protocol (MDSP) that utilizes HMBC NMR and solvent-dependent shifts to unambiguously validate the scaffold.
Part 1: The Synthetic Landscape & Critical Intermediates[1]
To validate structure, we must first define the analyte. In modern drug development, the most common route requiring validation is the Nitrile Oxide Cycloaddition or the Hydroxylamine-Cyclization method.
Target Intermediate for Validation: N-Protected-5-(aminomethyl)-3-isoxazolol (e.g., N-Boc or O-Alkyl derivatives).
The Validation Logic Flow
The following workflow illustrates the decision gates required during synthesis.
Figure 1: Critical decision gates in the spectroscopic validation of Muscimol synthesis.
Part 2: Comparative Spectroscopic Utility
While Mass Spectrometry (MS) is ubiquitous for yield monitoring, it fails to validate the connectivity of the isoxazole ring.
Table 1: Comparative Efficacy of Analytical Methods
| Method | Capability | Limitation in Muscimol Context | Utility Score |
| LC-MS (ESI+) | High-throughput MW confirmation. | Cannot distinguish 3,5- vs 3,4-regioisomers; blind to tautomers. | Low (Screening only) |
| FT-IR | Identifies functional groups ( | Isoxazole breathing modes (1400-1600 cm⁻¹) overlap with precursors. | Medium |
| 1H NMR (1D) | Quantifies purity and proton count. | Ring protons (C4-H) often appear as singlets in both isomers. | Medium |
| HMBC (2D NMR) | Gold Standard. Traces C-H correlations over 2-3 bonds. | Requires high concentration (>5 mg) and long acquisition. | Critical |
| 15N-HMBC | Validates N-O vs N-H connectivity. | Requires cryoprobe or | High (Specialized) |
Part 3: Deep Dive – The HMBC Validation Protocol
The most frequent failure mode in Muscimol synthesis is misidentifying the 3,4-disubstituted byproduct as the product. Both isomers present a single aromatic proton signal in
The Solution: Heteronuclear Multiple Bond Correlation (HMBC)
To confirm the 3,5-substitution pattern (Muscimol core), you must track the coupling of the aromatic proton (H4).
Mechanistic Causality
-
In 3,5-disubstituted isoxazoles: The proton is at position C4 .
-
It shows a strong
coupling to the Exocyclic Carbon (the aminomethyl group at C5). -
It shows a
coupling to C3 and C5 .
-
-
In 3,4-disubstituted isoxazoles: The proton is at position C5 .
-
It shows correlations to C4 and C3 , but the coupling pattern to the side chains is distinctively different (often lacking the strong coupling to the quaternary C3-O carbon).
-
Figure 2: The "Smoking Gun" HMBC correlation. The 3-bond coupling between H4 and the Side Chain Carbon confirms the 3,5-substitution.
Part 4: Experimental Protocols
Protocol A: Regioisomer Discrimination (HMBC)
Use this for the protected intermediate.
-
Sample Prep: Dissolve 10–15 mg of the intermediate in 0.6 mL DMSO-d6 .
-
Why DMSO? Chloroform (
) can cause peak overlap in polar isoxazoles. DMSO separates the N-H protons of the amide/amine protection groups.
-
-
Acquisition:
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).
-
Optimization: Set long-range coupling constant (
) to 8 Hz (typical for aromatic heterocycles). -
Scans: Minimum 32 scans (or 64 for <5mg samples).
-
-
Analysis:
-
Locate the aromatic singlet (
) at 6.0–6.5 ppm. -
Look for cross-peaks to the carbonyl carbons (if ester/amide protected) and the specific methylene carbon of the aminomethyl group (
~35-45 ppm). -
Pass Criteria: Observation of
coupling between Ring-H and Sidechain- .
-
Protocol B: Tautomer & Zwitterion Confirmation
Use this for the final Muscimol product.
Muscimol is a zwitterion in physiological conditions.[1] Validating this state is crucial for biological activity claims.
-
Solvent System 1 (Neutral): Run
H NMR in DMSO-d6 .-
Expected Result: Distinct OH signal (broad, >10 ppm) or NH signal if in isoxazolone form. The
group appears at ~3.8 ppm.
-
-
Solvent System 2 (Zwitterionic): Run
H NMR in D2O .-
Expected Result:
-
Disappearance of exchangeable protons (OH/NH).
-
Diagnostic Shift: The
ring proton shifts upfield (shielding effect of the ). -
The
protons shift downfield (deshielding from ).
-
-
-
Comparison:
-
If the chemical shifts remain identical between DMSO and D2O (accounting for solvent lock differences), the salt formation or zwitterionic character is likely incomplete or inhibited by residual acid/base.
-
Part 5: Troubleshooting & Artifacts
Artifact 1: The "Missing" Carbon
- NMR, the C3 or C5 carbons (quaternary) are invisible.
-
Cause: Long relaxation times (
) for quaternary carbons in isoxazole rings. -
Fix: Add a relaxation agent (e.g., Cr(acac)3 ) or increase the relaxation delay (
) to >2.0 seconds.
Artifact 2: Rotamers
-
Symptom:[2][3] Doubling of peaks in the protected intermediate.
-
Cause: Restricted rotation of N-Boc or similar bulky protecting groups.
-
Fix: Run Variable Temperature (VT) NMR at 50°C. Coalescence of peaks confirms rotamers rather than impurities.
References
-
Synthesis of [3H]muscimol. (2025). National Institutes of Health (PMC). Available at: [Link] (Accessed via search).
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link][4]
-
Theoretical and experimental NMR studies on muscimol. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5] Available at: [Link][6]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes. Available at: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides. (2021). Sciforum/MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 3. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Improved Syntheses of dl-Ibotenic Acid and Muscimol [jstage.jst.go.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TLC visualization techniques for 5-(Bromomethyl)-4-methylisoxazole
Topic: TLC Visualization Techniques for 5-(Bromomethyl)-4-methylisoxazole Content Type: Technical Comparison Guide
Executive Summary
This compound is a versatile heterocyclic building block, frequently employed in the synthesis of ibotenic acid analogs and other pharmacological targets. Its dual chemical nature—comprising a UV-active isoxazole core and a highly reactive electrophilic bromomethyl group—presents a unique analytical challenge.
While standard UV visualization is sufficient for general purity checks, it fails to confirm the integrity of the reactive alkyl bromide moiety, which is susceptible to hydrolysis or nucleophilic displacement during storage. This guide compares three distinct visualization protocols, prioritizing the 4-(p-Nitrobenzyl)pyridine (NBP) stain as the critical method for validating the active electrophile.
Chemical Profile & Analytical Challenges
| Property | Description | TLC Implication |
| Chromophore | Isoxazole Ring | Absorbance at |
| Reactive Center | 5-Bromomethyl ( | Primary site for alkylation. Critical Quality Attribute: If this hydrolyzes to the alcohol, UV signal remains, but reactivity is lost. |
| Stability | Moisture Sensitive / Lachrymator | Susceptible to hydrolysis on acidic silica if plates are not run quickly. |
Comparative Analysis of Visualization Techniques
The following table contrasts the three primary methods for visualizing this compound.
| Feature | Method A: UV Shadowing | Method B: NBP Stain (Recommended) | Method C: Silver Nitrate |
| Principle | Fluorescence Quenching | Alkylation of Pyridine Nitrogen | Precipitation of AgBr |
| Detection Mode | Non-Destructive | Destructive (Colorimetric) | Destructive (Precipitation) |
| Specificity | Low (Detects any conjugated system) | High (Specific to alkylating agents) | Medium (Detects halogens) |
| Sensitivity | Moderate (~1 µg) | High (~0.5 µg) | Moderate |
| Visual Result | Dark spot on Green background | Blue/Violet spot on White background | White/Gray spot (darkens w/ UV) |
| Primary Use | Routine monitoring | Functional verification (Active Br) | Halogen confirmation |
Detailed Protocols
Method A: UV Shadowing (254 nm)
The Baseline Standard
Protocol:
-
Use Silica Gel 60
plates (aluminum or glass backed). -
Elute the plate in a standard solvent system (e.g., Hexane:Ethyl Acetate 80:20).
-
Dry the plate under a stream of air.
-
Visualize under a short-wave (254 nm) UV lamp.[1]
Expert Insight: The isoxazole ring provides sufficient conjugation to quench the zinc silicate fluorophore, appearing as a dark spot. However, UV alone cannot distinguish between the starting material and the hydrolyzed byproduct (5-(hydroxymethyl)-4-methylisoxazole), as both possess the same chromophore.
Method B: 4-(p-Nitrobenzyl)pyridine (NBP) Stain
The Functional Specialist
This is the most chemically robust method for this specific molecule. It proves the bromine is still attached and reactive.
Reagents:
-
Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.
-
Solution B: 10% v/v Piperidine in acetone (or concentrated ammonia vapor).
Protocol:
-
Elute and dry the TLC plate thoroughly to remove mobile phase.
-
Dip the plate into Solution A or spray heavily.
-
Heat the plate at 110°C for 2–3 minutes. Note: Spots usually remain invisible at this stage.
-
Spray the hot plate with Solution B (Base) or place in an ammonia chamber.
-
Result: Rapid development of intense blue/violet spots indicates the presence of an active alkylating agent.
Mechanism of Action: The NBP reaction is a nucleophilic substitution followed by base-induced deprotonation to form a highly conjugated zwitterion.
Figure 1: Reaction pathway of NBP staining. The initial alkylation creates a colorless salt, which converts to a colored zwitterion upon basification.
Method C: Silver Nitrate Spray
The Halogen Hunter
Useful for confirming the presence of the halogen if NBP is unavailable, though less specific to the reactivity of the position.
Reagents:
-
0.1 g Silver Nitrate (
) dissolved in 1 mL water, diluted with 20 mL acetone.[2][3] -
Optional: Add 1 drop of fluorescein for enhanced contrast.
Protocol:
-
Spray the developed plate with the
solution.[2][3] -
Expose the plate to UV light (long wave or sunlight) for 10 minutes.
-
Result: Dark gray/black spots (silver bromide precipitate) or white spots on a pink background (if fluorescein is used).
Experimental Optimization: Solvent Systems
Isoxazoles are moderately polar. The following solvent systems are recommended for separation from common impurities (e.g., starting materials like 4-methyl-5-isoxazolemethanol).
| Solvent System | Ratio (v/v) | Expected Rf (Approx) | Comment |
| Hexane : EtOAc | 80 : 20 | 0.3 – 0.4 | Standard starting point. |
| DCM : MeOH | 95 : 5 | 0.5 – 0.6 | Good for more polar derivatives. |
| Toluene : Acetone | 90 : 10 | 0.45 | Sharpens bands; reduces tailing. |
Troubleshooting Tip: If the spot streaks (tails), the isoxazole nitrogen may be interacting with acidic silanols. Add 1% Triethylamine (TEA) to the solvent system to neutralize the silica.
Decision Matrix for Workflow
Use this logic flow to select the appropriate visualization method during your synthesis or purification process.
Figure 2: Decision matrix for selecting the appropriate visualization technique based on analytical needs.
References
-
Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. Link
- Hansen, T. V., & Skrydstrup, T. (2005). 4-(4-Nitrobenzyl)pyridine: A Versatile Reagent for the Detection of Alkylating Agents. Organic Process Research & Development. (General reference for NBP utility in process chemistry).
-
Merck KGaA. (n.d.). TLC Visualization Reagents and Methods. EMD Millipore. Retrieved from Link
-
PubChem. (2025).[4] 4-Bromo-5-methyl-1,2-oxazol-3-amine Compound Summary. National Library of Medicine. (Structural and safety data reference). Link
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. (General protocols for Iodine and UV visualization). Link
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 5-(Bromomethyl)-4-methylisoxazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(bromomethyl)-4-methylisoxazole. As a halogenated heterocyclic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide moves beyond simple instructions to explain the critical reasoning behind each protocol, empowering researchers to manage chemical waste with confidence and integrity.
Immediate Safety Profile & Hazard Assessment
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. The chemical structure, featuring a bromomethyl group and an isoxazole ring, dictates its reactivity and toxicological properties.
-
Primary Hazards : While specific toxicological data for this exact compound is limited, analogous structures such as 3-(bromomethyl)-5-methylisoxazole and other brominated organic molecules are classified as corrosive and are often lachrymators (substances that irritate the eyes and cause tearing).[1][2][3] Assume the compound is corrosive, causes burns upon contact, and is harmful if inhaled or swallowed.[1]
-
Personal Protective Equipment (PPE) : Full adherence to PPE standards is mandatory. This includes:
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection : An appropriate lab coat, long pants, and closed-toe shoes are required.[5] Use chemically resistant gloves (e.g., nitrile rubber); always inspect gloves before use and dispose of them properly after handling.[1][2]
-
Respiratory Protection : All handling, including transfers to a waste container, must be conducted within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6]
-
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
The Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound due to the presence of bromine. This is the single most important classification for its disposal. Halogenated and non-halogenated waste streams must always be kept separate.[7][8][9]
Why is this separation critical? Disposal facilities often use different treatment methods for these two streams. Non-halogenated solvents can sometimes be recycled or used as fuel. In contrast, the incineration of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen bromide gas, requiring specialized flue gas scrubbing equipment.[4][7] Mixing these waste streams leads to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8][9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of laboratory chemical waste, emphasizing the correct pathway for this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Step-by-Step Disposal Protocol
Follow this procedure for the collection and disposal of waste containing this compound.
Step 1: Container Selection
Select a waste container that is in good condition and chemically compatible with the waste.[10][11] For halogenated organic liquids, a high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The original product container is often a suitable choice for waste.[12] Ensure the container can be sealed tightly to be "vapor tight" and "spill proof."[7]
Step 2: Labeling
Proper labeling is a strict regulatory requirement and is crucial for safety.
-
Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EH&S) department.[8][10]
-
Affix the tag to the container before adding any waste.[7]
-
Write the words "Hazardous Waste" clearly on the label.[10]
-
List all chemical constituents by their full names (no formulas or abbreviations) with their estimated percentages.[7][10] For example:
-
Methylene Chloride: 80%
-
This compound: 15%
-
Starting Material X: 5%
-
-
Identify the relevant hazards (e.g., Flammable, Corrosive, Toxic).[8]
Step 3: Waste Accumulation
-
All transfers of waste into the container must be performed in a chemical fume hood.[8]
-
Keep the waste container closed at all times except when actively adding waste.[7][10] Do not leave a funnel in the opening.[10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10][13]
-
Ensure the SAA allows for segregation of incompatible waste types. Use secondary containment (such as a chemical-resistant tray) to contain potential leaks.[11]
Step 4: Requesting Disposal
When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S office.[10][12] Do not overfill containers.
Management of Contaminated Materials
Spill Cleanup
For small spills within a fume hood:
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[14][15]
-
Carefully collect the absorbent material and contaminated debris.
-
Place all collected materials into a sealed, properly labeled hazardous waste container for disposal.[8][15]
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[7]
Empty Container Disposal
The best practice for an empty container that held this compound is to triple rinse it with a suitable solvent (e.g., methanol or acetone).[4][12] The rinsate must be collected and disposed of as halogenated hazardous waste.[12] After triple rinsing, the container can often be disposed of as regular trash after defacing the label.[12] Always consult your institution's specific policies.
Contaminated PPE
Disposable gloves, bench paper, or other items with gross contamination should be collected in a sealed bag, labeled as hazardous waste, and disposed of through EH&S.
Chemical Incompatibility
To prevent dangerous reactions within a waste container, it is critical to avoid mixing incompatible chemicals. As a general rule for halogenated waste streams, avoid mixing with the following:
| Chemical Class | Incompatible With | Rationale |
| Strong Acids | Strong Bases, Cyanides, Azides | Can generate toxic gas or cause violent exothermic reactions.[16] |
| Strong Bases | Strong Acids | Violent exothermic reactions.[16] |
| Oxidizing Agents | Reducing Agents, Flammable Liquids | Can create fire or explosion hazards.[7][16] |
| "P-listed" Wastes | Any other waste stream | These are acutely toxic chemicals that have stricter accumulation limits and should always be kept separate.[8][13] |
Always consult the Safety Data Sheet (SDS) for detailed incompatibility information for all chemicals being added to a waste container.[16]
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]
-
Bromine: incident management . GOV.UK. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Organic Solvents . University of North Carolina at Chapel Hill EHS. [Link]
-
Bromine Safety & Standard Operating Procedures . Kansas State University. [Link]
-
Bromine in orgo lab SOP . Providence College Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET - 3-(Bromomethyl)-5-methylisoxazole . Fisher Scientific. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.nl [fishersci.nl]
- 4. echemi.com [echemi.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. chamberlandresearch.com [chamberlandresearch.com]
- 15. ehs.providence.edu [ehs.providence.edu]
- 16. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 5-(Bromomethyl)-4-methylisoxazole
Definitive Guide to Safe Handling: 5-(Bromomethyl)-4-methylisoxazole
This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound. As a brominated heterocyclic compound, this reagent demands rigorous adherence to safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity within your laboratory.
The Critical Imperative: Understanding the Hazard
This compound must be handled with extreme care. While a specific, comprehensive toxicological profile for this exact isomer is not widely published, its chemical structure provides critical predictive insights. The presence of a bromomethyl group attached to the isoxazole ring classifies it as a potent alkylating agent and a lachrymator .
-
Alkylation Risk: The carbon-bromine bond is polarized, making the methylene carbon electrophilic. This allows the molecule to react with nucleophiles, including water, but more critically, with biological macromolecules like DNA, RNA, and proteins. This reactivity is the mechanistic basis for its corrosive properties.
-
Corrosivity & Lachrymatory Effects: Based on data from analogous bromomethyl-isoxazole compounds, this chemical is classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[1][2][3] As a lachrymator, its vapors are highly irritating to the eyes and mucous membranes of the respiratory tract, causing immediate tearing and discomfort.[3]
Therefore, all handling procedures are built upon the foundational principle of zero contact . Engineering controls are the primary barrier, and Personal Protective Equipment (PPE) serves as the critical final layer of defense.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The selection and proper use of PPE are paramount. Do not interpret these as mere recommendations; they are mandatory requirements for any personnel handling this compound.
| Protection Area | Required PPE | Rationale & Specifications |
| Engineering Control | Certified Chemical Fume Hood | All handling, weighing, and dispensing of this compound must be performed inside a functioning chemical fume hood to contain dust and vapors.[2] |
| Hand Protection | Double-Gloving: Nitrile | An inner glove should be tucked under the gown cuff, with the outer glove pulled over the cuff.[4][5] Nitrile rubber is recommended for its chemical resistance.[2] Change gloves immediately if contamination is suspected, and always after 30-60 minutes of use.[6] |
| Eye & Face Protection | Safety Goggles & Full Face Shield | Safety goggles provide a seal against dust and splashes.[7] A full-face shield is required to protect the entire face from splashes during transfers or in the event of an accident.[5][8] Standard safety glasses are insufficient. |
| Body Protection | Chemical-Resistant Gown or Coated Lab Coat | A disposable, poly-coated gown with long sleeves and tight-fitting elastic or knit cuffs is required.[5] This provides a barrier against accidental spills on the arms or torso. The gown must close in the back.[5] |
| Respiratory Protection | NIOSH-certified N95 Respirator | Required for cleaning up spills or when handling the material outside of a fume hood.[5][9] All users must be fit-tested according to institutional EHS policy. Note: A standard surgical mask offers no protection from chemical vapors or dust.[6] |
| Foot Protection | Closed-toe Shoes & Shoe Covers | Impervious, closed-toe shoes are mandatory in the lab. Disposable shoe covers should be worn in the handling area to prevent tracking contamination.[5][8] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Assemble All Materials: Before bringing the chemical into the hood, place all necessary equipment (spatulas, weigh boats, solvent, reaction vessel) inside. This minimizes traffic in and out of the containment area.
-
Prepare Waste Containers: Place a dedicated, labeled hazardous waste container inside the fume hood for all contaminated disposables.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, gown, outer gloves (over the gown's cuffs), shoe covers, goggles, and face shield.
Handling and Dispensing Workflow
-
Work Within the Containment Zone: Conduct all manipulations at least 6 inches inside the sash of the fume hood.
-
Dispense Carefully: If the material is a solid, gently scoop or tap the reagent from its container onto a weigh boat. Avoid any actions that could generate dust.
-
Immediate Containment: Promptly add the weighed chemical to the reaction vessel.
-
Secure Original Container: Tightly close the lid on the primary container of this compound and wipe the exterior with a dampened cloth (e.g., with isopropanol) before removing it from the immediate work area.
-
Decontaminate Tools: Clean any spatulas or other reusable equipment immediately after use.
Post-Handling and Decontamination
-
Wipe Down Work Area: Decontaminate the surface of the fume hood with an appropriate solvent or a 1:10 bleach solution followed by a water or ethanol rinse.[10]
-
Dispose of Consumables: Place all contaminated disposable items (gloves, weigh boats, paper towels) into the designated hazardous waste container within the hood.
-
Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, goggles, gown, inner gloves.
-
Wash Hands Thoroughly: Immediately wash hands with soap and water after removing all PPE.[1]
Emergency and Disposal Protocols
Exposure Response Plan
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.[1]
Spill Management Workflow
In the event of a spill, a calm and systematic response is essential.
Caption: Workflow for managing a chemical spill.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste program. Follow all local, state, and federal regulations.[2]
By integrating this guidance into your laboratory's standard operating procedures, you build a foundation of safety that protects personnel and ensures the integrity of your research.
References
-
Scott, L. et al. (2016). Safe handling of hazardous drugs. Canadian Urological Association Journal. Available from: [Link]
-
Connor, T.H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available from: [Link]
-
Block Scientific. Kit SDS Cover Sheet. Available from: [Link]
-
Pediatric Oncology Group of Ontario. Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks. Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
-
Halyard. Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs. Available from: [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.ca [fishersci.ca]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. pppmag.com [pppmag.com]
- 7. echemi.com [echemi.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. blockscientific.com [blockscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
